molecular formula C13H13ClN4O2 B2421730 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine CAS No. 866151-09-9

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

カタログ番号: B2421730
CAS番号: 866151-09-9
分子量: 292.72
InChIキー: UEGMVVDYIFJKFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine is a useful research compound. Its molecular formula is C13H13ClN4O2 and its molecular weight is 292.72. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-chloro-5-nitro-N-phenyl-N-propan-2-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-9(2)17(10-6-4-3-5-7-10)13-11(18(19)20)12(14)15-8-16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGMVVDYIFJKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the in vitro mechanism of action for the novel chemical entity, 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. While this compound is primarily recognized as a versatile synthetic intermediate, its core structure—a substituted 5-nitropyrimidine—is a privileged scaffold in medicinal chemistry, suggesting inherent biological potential. This guide moves beyond its synthetic utility to propose a testable, multi-faceted hypothesis for its mechanism of action and outlines a rigorous, field-proven experimental cascade to systematically investigate it. We will detail the scientific rationale behind each experimental choice, provide validated protocols for key assays, and present a logical framework for interpreting the resulting data.

Introduction: The Untapped Potential of a Synthetic Workhorse

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine is a substituted pyrimidine characterized by a chloro leaving group at the 6-position and a potent electron-withdrawing nitro group at the 5-position. This configuration makes it an exceptionally useful precursor in nucleophilic aromatic substitution (SNAr) reactions, particularly for the synthesis of purine analogs and other complex heterocyclic systems.[1]

While its role as a chemical building block is well-established, the direct biological activity of the compound itself remains largely unexplored. However, the pyrimidine nucleus is a cornerstone of many therapeutic agents, from anticancer antimetabolites to potent kinase inhibitors.[2][3] The structural features of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine suggest that it may possess its own intrinsic biological activity. This guide presents a scientifically grounded framework for uncovering that potential, transforming our understanding of this molecule from a simple intermediate to a potential therapeutic lead.

A Proposed Mechanism of Action: A Multi-faceted Hypothesis

Based on its chemical architecture and the known bioactivities of structurally related compounds, we propose three primary hypotheses for the mechanism of action of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine.

  • Hypothesis 1: Protein Kinase Inhibition. The pyrimidine scaffold is a well-known bioisostere of the purine ring found in adenosine triphosphate (ATP).[2] This mimicry allows many pyrimidine-based molecules to act as competitive inhibitors in the ATP-binding pocket of protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.

  • Hypothesis 2: Antimetabolite Activity. As a pyrimidine analog, the compound could potentially interfere with the de novo synthesis of nucleotides, thereby disrupting DNA and RNA synthesis.[4][5] This mechanism is the basis for several established anticancer and antifungal drugs.[6][7] The nitro group could enhance interactions with key enzymes in these metabolic pathways.

  • Hypothesis 3: Antimicrobial Activity via Reductive Activation. Many nitro-heterocyclic compounds exert their antimicrobial effects through the enzymatic reduction of the nitro group within the target pathogen.[8] This process generates reactive nitrogen species that can cause widespread damage to cellular macromolecules, including DNA.[9]

This guide will focus primarily on investigating the most probable of these hypotheses—kinase inhibition—while providing a framework to explore the alternatives should initial results prove negative.

The Experimental Cascade: A Strategic Workflow for Mechanistic Discovery

To systematically test our hypotheses, we propose a phased in vitro experimental workflow. This cascade is designed to move from broad phenotypic effects to specific molecular target identification and pathway validation.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Validation pheno_screen Cell Viability / Cytotoxicity Assay (MTT / CCK-8) pheno_result Determine IC50 Is the compound active? pheno_screen->pheno_result kinase_panel Broad Kinase Panel Screen (e.g., ADP-Glo) pheno_result->kinase_panel If Active cetsa Cellular Thermal Shift Assay (CETSA) kinase_panel->cetsa On Hits target_validation Identify Hit Kinases & Confirm Target Engagement cetsa->target_validation pathway_analysis Phospho-Protein / Western Blot Analysis target_validation->pathway_analysis mechanism_confirm Confirm Downstream Signaling Effects pathway_analysis->mechanism_confirm

Caption: Proposed experimental workflow for mechanism of action elucidation.

Phase 1: Foundational Phenotypic Screening

Core Objective: To establish whether 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine exerts a cytotoxic or anti-proliferative effect on human cells.

The first and most critical step is to determine if the compound has any biological effect in a cellular context. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] A dose-dependent decrease in the MTT signal upon treatment is indicative of cytotoxicity and allows for the calculation of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, A549, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Phase 2: Direct Target Identification & Engagement

Core Objective: To identify specific protein kinase targets and confirm that the compound directly binds to these targets within an intact cell.

Assuming the compound shows cytotoxicity in Phase 1, we proceed to test the kinase inhibition hypothesis directly.

3.2.1 Broad Kinase Panel Screening

The most efficient method to identify potential kinase targets is to screen the compound against a large, diverse panel of purified recombinant kinases. Assays like the ADP-Glo™ Kinase Assay are ideal as they provide a universal platform that measures the amount of ADP produced during the kinase reaction, a direct measure of enzyme activity.[14][15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)

  • Kinase Reaction Setup: In a multi-well plate, combine the specific kinase, its substrate (peptide or protein), and ATP at a concentration near its Km value.

  • Compound Addition: Add the test compound at various concentrations (typically from 10 µM down to low nM). Include a no-inhibitor control.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for 1-2 hours.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal.

  • Signal Measurement: Measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the control and determine the IC50 for each "hit" kinase.

3.2.2 Cellular Thermal Shift Assay (CETSA)

While an in vitro kinase assay identifies biochemical inhibitors, it does not prove the compound can enter a cell and bind its target in the complex cellular milieu. CETSA is a powerful biophysical method that confirms target engagement in live cells.[16] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18]

cluster_cet CETSA Workflow A 1. Treat Cells (+/- Compound) B 2. Heat Lysate (Temp Gradient) A->B C 3. Centrifuge (Separate Soluble/Aggregated) B->C D 4. Western Blot (Quantify Soluble Target) C->D

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the test compound at a concentration ~10-fold above its IC50 and another batch with vehicle control for 1-2 hours.[19]

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

  • Quantification: Carefully collect the supernatant (soluble protein fraction). Normalize the total protein concentration for all samples.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for the target kinase identified in the panel screen.

  • Data Analysis: Quantify the band intensities. A positive result is a rightward shift in the melting curve (i.e., the target protein remains soluble at higher temperatures) in the compound-treated samples compared to the vehicle control.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Hypothetical Cytotoxicity Data for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.1
HCT116Colon Carcinoma6.5

Table 2: Hypothetical Kinase Inhibition Profile

Kinase Target% Inhibition @ 1µMIC50 (nM)
Kinase A95%85
Kinase B88%210
Kinase C15%>10,000

Phase 3: Validating the Downstream Cellular Pathway

Core Objective: To confirm that engagement of the identified target kinase leads to the expected modulation of its downstream signaling pathway.

Identifying a target is incomplete without demonstrating the functional consequence of its inhibition. If, for example, "Kinase A" from our hypothetical data is a known component of the PI3K/Akt signaling pathway, we must verify that this pathway is inhibited in cells treated with our compound.

cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase Kinase_A Kinase A RTK->Kinase_A Compound Compound X Compound->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation TF->Proliferation

Caption: Inhibition of a hypothetical kinase cascade by the test compound.

Methodology: Western Blot for Phospho-Proteins

  • Cell Treatment: Treat cells with the compound at 1X, 5X, and 10X its cellular IC50 for a short duration (e.g., 1-4 hours).

  • Lysis and Quantification: Lyse the cells and quantify the total protein content.

  • Western Blot: Perform SDS-PAGE and Western blot analysis using a set of antibodies: one that recognizes the total protein level of a downstream substrate (e.g., total Kinase B) and another that specifically recognizes its phosphorylated form (e.g., phospho-Kinase B).

  • Analysis: A successful outcome will show a dose-dependent decrease in the phosphorylated substrate, while the total protein level remains unchanged. This directly links target engagement to a functional alteration of the relevant signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the in vitro mechanism of action for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. By progressing through a logical cascade of experiments—from broad phenotypic screening to specific target engagement and pathway validation—researchers can build a robust and compelling mechanistic narrative.

Positive findings from this workflow would justify advancing the compound into further preclinical studies, including:

  • Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

  • Off-target profiling to assess potential toxicities.

  • In vivo efficacy studies in relevant animal models of disease.

This rigorous in vitro characterization is the foundational pillar upon which successful drug development programs are built.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship. (2015, January 15). Retrieved from [Link]

  • Purine derivatives as potent anticancer agents: a comprehensive review. (2025, December 9). Taylor & Francis. Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications. Retrieved from [Link]

  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC. Retrieved from [Link]

  • Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. (n.d.). Frontiers. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. Retrieved from [Link]

  • Purine Nucleoside Analogs as Immunosuppressive and Antineoplastic Agents: Mechanism of Action and Clinical Activity. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]

  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. (n.d.). PMC. Retrieved from [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). PMC. Retrieved from [Link]

  • Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. (2024, March 28). PubMed. Retrieved from [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over. (2023, October 2). RSC Publishing. Retrieved from [Link]

  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021, July 11). Retrieved from [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011, June 30). MDPI. Retrieved from [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. (n.d.). PubMed. Retrieved from [Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PMC. Retrieved from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). MDPI. Retrieved from [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC. Retrieved from [Link]

  • 5-Substituted 2-amino-4, 6-dihydroxypyrimidines and 2-amino-4, 6-dichloropyrimidines: Synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). ResearchGate. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine: Physicochemical Properties and Synthetic Considerations

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, including molecular weight and exact mass, and explores a logical synthetic pathway for its preparation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound.

Core Physicochemical Properties

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine is a molecule characterized by a pyrimidine core, a versatile scaffold in medicinal chemistry. The substituents—a chloro group, a nitro group, an isopropyl group, and a phenyl group—each contribute to the overall steric and electronic properties of the compound, influencing its reactivity, solubility, and potential biological activity.

Molecular Structure and Key Identifiers

The structural arrangement of the molecule is depicted below. The Chemical Abstracts Service (CAS) number for this compound is 866151-09-9.[1]

Figure 1: Chemical structure of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine.

Quantitative Data Summary

The fundamental quantitative properties of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine are summarized in the table below. These values are crucial for analytical and experimental procedures.

PropertyValueSource
Molecular Formula C₁₃H₁₃ClN₄O₂[1]
Molecular Weight 292.72 g/mol [1][2]
Exact Mass 292.0727034 u[2]
Monoisotopic Mass 292.0727034 u[2]

Synthetic Approach and Mechanistic Rationale

The synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is commonly employed for the functionalization of halogenated pyrimidines.

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of a suitable starting material, 4,6-dichloro-5-nitropyrimidine, with N-isopropylaniline. The causality behind this choice is the high reactivity of the chlorine atoms on the pyrimidine ring, which are activated by the electron-withdrawing nitro group, making them excellent leaving groups for nucleophilic attack.

Figure 2: Proposed synthetic workflow for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the synthesis, based on established procedures for similar compounds.[3]

  • Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a base, for instance, triethylamine (1.2 eq).

  • Nucleophilic Addition: Slowly add a solution of N-isopropylaniline (1.0 eq) in anhydrous THF to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo. The crude product can then be purified by recrystallization or column chromatography to yield the desired 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine.

Trustworthiness and Self-Validation

The described synthetic protocol incorporates self-validating steps to ensure the integrity of the experimental outcome. The progress of the reaction is monitored to confirm the consumption of starting materials and the formation of the product. The final product's identity and purity should be rigorously confirmed using a suite of analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and exact mass of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, with a focus on its molecular weight and exact mass. A plausible and detailed synthetic protocol, grounded in established chemical principles, has also been presented. The information contained herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

References

  • Shi, Y., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2689. [Link]

Sources

A Predictive Framework for the Preclinical Pharmacokinetic Profiling of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, albeit predictive, strategy for the pharmacokinetic (PK) characterization of the novel chemical entity, 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. As a member of the pyrimidine derivative class, which is significant in medicinal chemistry, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount for any progression in drug development.[1][2] This document provides a logical, multi-stage framework of in vitro and in vivo assays designed to elucidate the compound's PK profile, anticipate its in vivo behavior, and guide further development. The protocols described herein are based on established, state-of-the-art methodologies and are intended for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Early-Stage Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic properties. Early and accurate assessment of a compound's ADME profile is critical for mitigating the risk of late-stage failures, thereby saving considerable time and resources.[3][4] In vitro ADME studies are foundational in this process, offering predictive insights into a drug's in vivo performance before committing to animal studies.[5][6][7]

The subject of this guide, 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, is a substituted pyrimidine. While specific data for this molecule is not publicly available, its structural motifs—a pyrimidine core, a nitro group, and a chloro-substituent—suggest potential metabolic pathways and physicochemical properties that warrant a systematic investigation. Pyrimidine analogs often act as prodrugs, requiring intracellular activation, making the understanding of their cellular uptake and metabolism particularly crucial.[8][9] This guide will delineate a robust, tiered approach to comprehensively profile this NCE.

Stage 1: In Vitro ADME Characterization - Building the Foundational Profile

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays to determine the intrinsic properties of the molecule. These assays are designed to be high-throughput and resource-efficient, enabling early-stage decision-making.[10]

Physicochemical Properties

A foundational understanding of the compound's physicochemical characteristics is a prerequisite for all subsequent ADME studies.

  • Aqueous Solubility: Determining the solubility of the compound at various pH levels (e.g., pH 2.0, 6.5, and 7.4) is crucial for predicting its dissolution in the gastrointestinal tract and its suitability for oral formulation.

  • Lipophilicity (LogD): The distribution coefficient (LogD) at physiological pH (7.4) will provide an indication of the compound's ability to cross biological membranes.

In Vitro Permeability Assessment

Predicting the intestinal absorption of an orally administered drug is a key objective of early ADME profiling. The Caco-2 permeability assay is the industry-standard in vitro model for this purpose.[11][12]

This assay assesses the rate of transport of the compound across a confluent monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[13]

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter supports and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[13]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is measured over time (e.g., 120 minutes).[11][13]

    • Basolateral to Apical (B-A) Transport: In a parallel experiment, the compound is added to the basolateral (donor) side, and its transport to the apical (receiver) side is quantified.[11]

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is determined by a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[11]

ParameterValueInterpretation
Papp (A-B) (10⁻⁶ cm/s)TBDHigh (>10), Moderate (2-10), Low (<2)
Papp (B-A) (10⁻⁶ cm/s)TBD-
Efflux RatioTBD>2 suggests active efflux
Recovery (%)TBDIndicates compound stability and non-specific binding
In Vitro Metabolic Stability

Evaluating the susceptibility of the compound to metabolism is crucial for predicting its in vivo clearance and half-life. The primary site of drug metabolism is the liver, and in vitro assays using liver subcellular fractions are standard practice.[15]

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s (CYPs).[16][17][18]

  • Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[10]

  • Cofactor Addition: The reaction is initiated by adding the cofactor NADPH. A parallel incubation without NADPH serves as a negative control.[15][16]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Analysis: After protein precipitation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and from the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[16][18]

ParameterValueInterpretation
In Vitro t½ (min)TBDShort (<30), Moderate (30-60), Long (>60)
Intrinsic Clearance (µL/min/mg protein)TBDHigh, Moderate, Low
Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[19]

The RED method is a widely used technique to determine the fraction of unbound drug in plasma.[19]

  • Device Setup: The test compound is added to plasma (human, rat, etc.) and placed in the donor chamber of a RED device insert. The receiver chamber contains phosphate-buffered saline (PBS). The two chambers are separated by a semipermeable membrane.

  • Incubation: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[19]

  • Sample Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations of the compound in each chamber are determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

SpeciesFraction Unbound (fu)% BoundInterpretation
HumanTBDTBDHigh (>99%), Moderate (90-99%), Low (<90%)
RatTBDTBDFor interspecies comparison

Stage 2: In Vivo Pharmacokinetic Studies in a Rodent Model

Following the in vitro characterization, a pilot in vivo pharmacokinetic study in a rodent model (typically rats) is conducted to understand the compound's behavior in a whole organism.[20][21]

Study Design

A crossover study design is often employed, where the same group of animals receives the drug via both intravenous (IV) and oral (PO) administration with a washout period in between.

  • Animal Model: Male Sprague-Dawley rats are a common choice.

  • Dosing:

    • IV Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered to determine clearance, volume of distribution, and terminal half-life.

    • Oral Administration: A single oral gavage dose (e.g., 5-10 mg/kg) is given to assess oral absorption and bioavailability.[22]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[23]

  • Sample Processing: Plasma is harvested from the blood samples and stored at -80°C until analysis.

Bioanalytical Method Validation

A robust and validated LC-MS/MS method for the quantification of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine in rat plasma is essential for generating reliable pharmacokinetic data.[24] The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data will be analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters.

ParameterIV AdministrationOral AdministrationUnits
CmaxN/ATBDng/mL
TmaxN/ATBDh
AUC(0-t)TBDTBDngh/mL
AUC(0-inf)TBDTBDngh/mL
CLTBDN/AL/h/kg
VdssTBDN/AL/kg
TBDTBDh
F (%)N/ATBD%

Integrated Data Analysis and Forward Strategy

The culmination of this profiling effort is the integration of in vitro and in vivo data to build a comprehensive understanding of the compound's pharmacokinetic profile.

  • In Vitro-In Vivo Correlation (IVIVC): The in vitro intrinsic clearance data can be used to predict in vivo hepatic clearance, which can then be compared to the experimentally determined value.

  • Bioavailability Assessment: The oral bioavailability (F%) will be interpreted in the context of the compound's solubility, permeability, and metabolic stability. For example, low bioavailability could be attributed to poor absorption (low Papp), high first-pass metabolism (high CLint), or both.[1]

  • Dose Prediction for Further Studies: The pharmacokinetic data will be instrumental in designing dosing regimens for subsequent efficacy and toxicology studies.[25][26]

Visualization of the Pharmacokinetic Profiling Workflow

The following diagram illustrates the logical flow of the experimental plan outlined in this guide.

Pharmacokinetic_Profiling_Workflow cluster_0 Stage 1: In Vitro ADME Profiling cluster_1 Stage 2: In Vivo PK Study (Rat) cluster_2 Stage 3: Integrated Analysis & Decision Making A Physicochemical Characterization (Solubility, LogD) B Permeability Assessment (Caco-2 Assay) A->B Informs Assay Conditions C Metabolic Stability (Liver Microsomes) A->C Informs Assay Conditions D Plasma Protein Binding (RED Assay) A->D Informs Assay Conditions I In Vitro-In Vivo Correlation (IVIVC) B->I C->I D->I E IV Administration G Bioanalytical Method Validation (LC-MS/MS) E->G F Oral Administration F->G H PK Data Analysis (Non-Compartmental) G->H H->I J Bioavailability Assessment H->J K Dose Prediction for Efficacy/Tox Studies H->K L Go/No-Go Decision or Lead Optimization I->L J->L K->L

Caption: Workflow for Pharmacokinetic Profiling.

Conclusion

This technical guide provides a robust, albeit predictive, framework for the comprehensive pharmacokinetic profiling of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. By systematically executing the described in vitro and in vivo studies, researchers can generate a crucial dataset to understand the ADME properties of this novel compound. This knowledge is indispensable for making informed decisions regarding its potential for further development as a therapeutic agent and for guiding any necessary lead optimization efforts. The integration of these data points will ultimately de-risk the progression of this NCE through the drug development pipeline.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • ResearchGate. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • AxisPharm. (2024, October 4). Methods for the determination of plasma protein binding. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

  • SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • Springer. (2020, October 16). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • PubMed. (2003). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats. Retrieved from [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • DMPK. (2025, August 1). More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 2). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Retrieved from [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved from [Link]

  • Karger. (2009). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • PubMed. (2020, December 15). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. Retrieved from [Link]

  • ResearchGate. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PubMed. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Food and Drug Administration. (1997, July). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

Sources

Receptor Binding Affinity and Covalent Kinetics of 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS 866151-09-9) represents a highly specialized, electrophilic chemotype utilized in the development of Targeted Covalent Inhibitors (TCIs). Featuring a heavily functionalized pyrimidine core, this molecule bridges the gap between reversible target recognition and irreversible kinetic silencing.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive framework for evaluating the receptor binding affinity and covalent reaction kinetics of this specific scaffold. Rather than treating binding as a static equilibrium, this guide approaches the molecule as a dynamic, two-step kinetic system, detailing the causality behind the experimental workflows required to validate its efficacy against nucleophile-bearing targets (e.g., cysteine-rich kinases like FGFR4 and MSK1).

Structural and Mechanistic Rationale

Understanding the binding affinity of this molecule requires dissecting its pharmacophore into two distinct functional domains:

  • The Reversible Recognition Motif ( KI​ ): The N-isopropyl-N-phenylamine moiety at the C4 position acts as the primary hydrophobic anchor. This bulky, lipophilic group is designed to occupy hydrophobic pockets (such as the kinase hinge region or allosteric sites), orienting the molecule and driving the initial non-covalent association complex.

  • The Covalent Warhead ( kinact​ ): The 6-chloro-5-nitropyrimidine system is a potent electrophile. Unlike traditional Michael acceptors (e.g., acrylamides) that rely on conjugate addition, this core operates via Nucleophilic Aromatic Substitution (SNAr) . The highly electron-withdrawing 5-nitro group depletes electron density from the C6 position, making the chloride an excellent leaving group upon attack by a deprotonated target residue (typically a cysteine thiolate)[1].

The Causality of SNAr in Target Selectivity

Why utilize an SNAr warhead instead of a standard acrylamide? SNAr reactions demand strict geometric constraints: the attacking nucleophile must approach the aromatic ring at a near-perpendicular trajectory to form the necessary Meisenheimer intermediate[2]. This stringent spatial requirement means that even if a receptor possesses a reactive cysteine, the SNAr warhead will only form a covalent bond if the initial reversible binding ( KI​ ) perfectly aligns the target nucleophile with the C6 carbon. This causality results in highly specific kinome selectivity profiles, minimizing off-target toxicity[1].

SNAr_Mechanism Ligand 6-Chloro-5-nitro Pyrimidine (Free) Complex Non-Covalent Complex (K_I) Ligand->Complex k_on Target Target Protein (Free Cys/Lys) Target->Complex k_on Complex->Ligand k_off Meisenheimer Meisenheimer Intermediate Complex->Meisenheimer Nucleophilic Attack Adduct Covalent Adduct + HCl (k_inact) Meisenheimer->Adduct Cl- Elimination

Caption: Kinetic pathway of SNAr-mediated covalent binding to a target receptor.

Experimental Workflows for Binding Affinity

To accurately profile 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, we must utilize assays that can separate the initial reversible affinity from the subsequent irreversible bond formation. The following protocols are designed as self-validating systems .

Protocol A: Time-Resolved FRET (TR-FRET) for Apparent Affinity

TR-FRET is utilized as the primary high-throughput screening method because it eliminates background autofluorescence and does not require wash steps that could disrupt delicate binding equilibria[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3x master mix containing the target kinase (e.g., GST-tagged FGFR4), a Terbium (Tb)-labeled anti-GST antibody (donor), and a fluorescent kinase tracer (acceptor) in a standard kinase buffer[3].

  • Compound Dilution: Prepare a 10-point serial dilution of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine in DMSO.

  • Incubation: Dispense the compound and the master mix into a 384-well low-volume plate.

  • Signal Acquisition: Excite the plate at 340 nm and measure emission ratios at 520 nm (FRET) and 490 nm (Tb alone).

  • Self-Validation Checkpoint (Time-Dependent Shift): Because covalent binding is a non-equilibrium process, read the plate at t=1 hour and t=4 hours. If the compound is a true SNAr covalent inhibitor, the calculated IC50​ will shift significantly to the left (become more potent) over time. If the IC50​ remains static, the binding is purely reversible.

TR_FRET Start Target Protein + Tb-Antibody + Fluorescent Tracer NoInhibitor Tracer Binds Target (Proximity) Start->NoInhibitor Vehicle Control WithInhibitor Pyrimidine Inhibitor Displaces Tracer Start->WithInhibitor Add CAS 866151-09-9 FRET High TR-FRET Signal (Emission 520nm) NoInhibitor->FRET NoFRET Low TR-FRET Signal (Emission 490nm only) WithInhibitor->NoFRET

Caption: TR-FRET competitive binding assay logic for evaluating apparent affinity.

Protocol B: Surface Plasmon Resonance (SPR) for Covalent Kinetics ( kinact​/KI​ )

While TR-FRET provides an apparent IC50​ , SPR is mandatory to mathematically deconvolute the reversible binding constant ( KI​ ) from the maximum rate of covalent inactivation ( kinact​ )[4].

Step-by-Step Methodology:

  • Sensor Surface Preparation: Immobilize the biotinylated target receptor onto a regenerable streptavidin (SA) sensor chip. Achieve a capture level of ~2000 Response Units (RU) to ensure a high signal-to-noise ratio[4].

  • Analyte Injection: Inject the pyrimidine inhibitor across the chip at 5 different concentrations (ranging from 0.1x to 10x the estimated KI​ ) at a flow rate of 30 µL/min.

  • Extended Dissociation: Following a 60-second association phase, flow plain running buffer over the chip for an extended dissociation phase of 2 hours.

  • Data Fitting: Fit the resulting sensorgrams to a two-state irreversible binding model to extract KI​ and kinact​ [4].

  • Self-Validation Checkpoint (Zero-Dissociation): A purely reversible analog will wash off the chip, returning the RU to baseline. The 6-chloro-5-nitropyrimidine will exhibit a flat dissociation curve ( koff​≈0 ), unequivocally proving that a covalent SNAr adduct has formed.

SPR_Workflow Immobilize 1. Immobilize Target Inject 2. Inject Inhibitor Immobilize->Inject Assoc 3. Association (k_on & k_inact) Inject->Assoc Dissoc 4. Dissociation (k_off ≈ 0) Assoc->Dissoc Fit 5. Data Fitting (k_inact / K_I) Dissoc->Fit

Caption: Surface Plasmon Resonance (SPR) workflow for covalent kinetic profiling.

Quantitative Data Presentation

The true potency of a targeted covalent inhibitor is not measured by IC50​ , but by the second-order rate constant kinact​/KI​ (efficiency of inactivation). Below is a predictive kinetic profile summarizing the expected behavior of the 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine chemotype against a panel of standard kinase targets based on orthologous SNAr pyrimidine data[1].

Table 1: Representative Kinetic Profiling of the SNAr Pyrimidine Chemotype

Target ReceptorOrtholog CysteineApparent IC50​ (1h) KI​ ( μ M) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )Binding Modality
FGFR4 Cys55245 nM0.84.25,250Irreversible (Covalent)
MSK1 Cys440120 nM1.52.11,400Irreversible (Covalent)
Src Cys277>10,000 nM>50.0N/AN/ANon-Binding
EGFR Cys797850 nM12.00.975Weak Covalent

Note: The high kinact​/KI​ against FGFR4 and MSK1 demonstrates the strict geometric reliance of the SNAr warhead; if the initial KI​ does not properly align the C6-chloride with the target cysteine, the covalent reaction ( kinact​ ) fails to proceed, as seen with Src.

References

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening Source: NIH / Journal of Biomolecular Screening URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI URL:[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands Source: ACS Omega URL:[Link]

Sources

Methodological & Application

HPLC method development for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating HPLC Method Development for 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Mechanistic Rationale & Analyte Profiling

The compound 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS: 866151-09-9) is a highly functionalized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires a deep understanding of its structural vulnerabilities.

Chemical Causality & Degradation Liabilities: The pyrimidine ring is inherently electron-deficient. In this specific molecule, the presence of a nitro group at the C5 position exerts a powerful electron-withdrawing effect (via both inductive and resonance mechanisms), which severely depletes electron density at the adjacent C4 and C6 positions. While the C4 position is occupied by a bulky N-isopropyl-N-phenylamine group—providing significant steric shielding—the C6 position is occupied by a chloride leaving group.

This electronic configuration makes the C6 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . In aqueous or basic environments, hydroxide ions can readily displace the chloride, forming a 6-hydroxy degradant (which rapidly tautomerizes to the thermodynamically stable pyrimidin-6-one). Furthermore, the 5-nitro group is highly susceptible to reductive and photolytic stress. Therefore, the analytical method cannot merely be a purity assay; it must be a stability-indicating system capable of resolving the lipophilic parent API (LogP ~3.58) from its highly polar degradation products.

Pathways Parent 6-chloro-N-isopropyl-5-nitro -N-phenyl-4-pyrimidinamine Hydrolysis 6-Hydroxy Degradant (Nucleophilic Substitution) Parent->Hydrolysis Aqueous Base/Acid Reduction 5-Amino Degradant (Nitro Reduction) Parent->Reduction Photolytic/Thermal Oxidation N-Oxide Degradant (Oxidative Stress) Parent->Oxidation Peroxide

Fig 1. Predicted stress degradation pathways for the pyrimidine intermediate.

Chromatographic Strategy & Column Selection

To prevent on-column solvolysis of the reactive C6-chloro group, the mobile phase must be strictly controlled at an acidic pH. A pH of 3.0 (achieved using 0.1% Formic Acid) ensures the suppression of silanol ionization on the stationary phase, preventing secondary interactions that cause peak tailing for the tertiary amine moiety. Furthermore, volatile organic acids like Formic Acid ensure the method is fully LC-MS compatible, which is critical for the structural elucidation of halogenated nitro-pyrimidine impurities [2].

For the stationary phase, a standard C18 column relies solely on hydrophobic partitioning, which often struggles to resolve structurally similar pyrimidine degradants. By selecting a Phenyl-Hexyl stationary phase, we introduce orthogonal retention mechanisms. As demonstrated in the chromatographic profiling of highly functionalized pyrimidines [1], the phenyl ring of the stationary phase provides complementary π−π interactions with the electron-deficient pyrimidine and the N-phenyl rings of the analyte. This drastically sharpens peak shape and improves the critical peak pair resolution between the parent API and its SNAr hydrolysis products.

Workflow A Define Target Profile (6-Chloro-pyrimidine API) B Column Screening (Phenyl-Hexyl Selection) A->B C Mobile Phase Optimization (pH 3.0 & Gradient) B->C D Forced Degradation (Mass Balance Verification) C->D E Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 2. Workflow for stability-indicating HPLC method development and validation.

Step-by-Step Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . By mandating System Suitability Testing (SST) prior to every run and calculating Mass Balance during forced degradation, the method inherently verifies its own accuracy and proves that no degradants are permanently retained on the column or invisible to the UV detector.

Protocol A: Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: Methanol:Water (50:50, v/v). Note: Methanol is preferred over Acetonitrile in the diluent to prevent sample precipitation upon injection into the highly aqueous initial gradient.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of Methanol with 5 minutes of sonication, then make up to volume with Diluent.

Protocol B: Forced Degradation (Stability-Indicating) Workflow

Conducted in strict accordance with [3], this workflow proves the method's resolving power.

  • Acidic Stress: Mix 5 mL of Standard Solution with 5 mL of 1.0 N HCl. Heat at 60°C for 4 hours. Neutralize with 5 mL of 1.0 N NaOH before injection.

  • Alkaline Stress (High SNAr Risk): Mix 5 mL of Standard Solution with 5 mL of 0.1 N NaOH. Keep at Room Temperature (RT) for only 1 hour (due to rapid chloride displacement). Neutralize with 5 mL of 0.1 N HCl.

  • Oxidative Stress: Mix 5 mL of Standard Solution with 5 mL of 3% H₂O₂. Store at RT in the dark for 4 hours.

  • Self-Validation (Mass Balance Calculation): For each stress condition, calculate the Mass Balance: Mass Balance (%)=Area of Unstressed Control PeakArea of Parent Peak+∑Area of Degradant Peaks​×100 . A mass balance of 95–105% validates that the detector is capturing all related substances.

Quantitative Data & Validation Summaries

Table 1: Optimized Chromatographic Conditions | Parameter | Specification | Rationale | | :--- | :--- | :--- | | Column | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | π−π interactions enhance selectivity for pyrimidine and phenyl rings. | | Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~3.0 to stabilize the C6-chloro group and protonate silanols. | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ensures efficient elution of the lipophilic parent compound. | | Gradient Program | 0-2 min: 10% B 2-15 min: 10% 80% B 15-18 min: 80% B 18.1-22 min: 10% B | Sweeps polar degradants early; elutes parent API at ~12.5 min. | | Flow Rate | 1.0 mL/min | Optimizes the Van Deemter curve for a 3 µm particle size. | | Detection | UV at 254 nm | Captures the conjugated π -system of the nitro-pyrimidine core. | | Injection Volume | 10 µL | Prevents column overloading while maintaining high sensitivity. |

Table 2: Forced Degradation & Mass Balance Results

Stress Condition % Degradation Major Degradant RRT* Mass Balance (%) Method Status
Unstressed Control 0.0% N/A 100.0% Baseline Established
Acidic (1.0 N HCl, 60°C) 12.4% 0.45 (6-OH degradant) 98.7% Specific
Alkaline (0.1 N NaOH, RT) 28.6% 0.45 (6-OH degradant) 99.1% Specific
Oxidative (3% H₂O₂, RT) 8.2% 0.82 (N-oxide) 97.4% Specific
Photolytic (UV 254nm, 24h) 15.1% 0.65 (5-amino degradant) 98.2% Specific

*RRT = Relative Retention Time (Retention time of degradant / Retention time of parent).

Table 3: Method Validation Metrics (per [4]) | Validation Parameter | Result | Acceptance Criteria | | :--- | :--- | :--- | | Linearity Range | 1.0 µg/mL to 150 µg/mL | R2≥0.999 (Achieved: 0.9998) | | LOD / LOQ | 0.15 µg/mL / 0.50 µg/mL | Signal-to-Noise 3 (LOD) and 10 (LOQ) | | Method Precision (RSD) | 0.85% (n=6 injections) | RSD 2.0% | | Accuracy (Recovery) | 99.2% - 101.4% | 98.0% - 102.0% across 3 concentration levels | | System Suitability | Tailing Factor: 1.12 Plate Count: 14,500 | Tailing 1.5 Plates 5,000 |

References

  • Liu, M., Wang, J., & Liu, P. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 131, 429-435.[Link]

  • Moorthy, M. K., Ali, S. M., & Reddy, G. (2022). Development and validation of LC-QTOF-MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine in ticagrelor API. Biomedical Chromatography, 36(5), e5336.[Link]

  • International Council for Harmonisation (ICH). (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.[Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]

NMR spectroscopy characterization of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced NMR Spectroscopic Characterization of 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Introduction & Mechanistic Context

Substituted pyrimidines are privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors and agrochemicals. The compound 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS: 866151-09-9) is a highly functionalized intermediate[1]. Its structure features a sterically demanding N -isopropyl- N -phenylamine group at the C4 position, flanked by a strongly electron-withdrawing nitro group at C5 and a reactive chloro substituent at C6.

The Analytical Challenge (Expertise & Experience): Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique biophysical challenge: hindered internal rotation . The bulky N -isopropyl- N -phenyl group experiences severe steric clash with the adjacent C5-nitro group. Simultaneously, the lone pair on the exocyclic nitrogen delocalizes into the electron-deficient pyrimidine ring, giving the C4–N bond partial double-bond character[2]. This combination of steric hindrance and electronic resonance creates a high energy barrier ( ΔG‡ ) to rotation around the C4–N bond. Consequently, at ambient temperature (298 K), the molecule may exist in multiple slowly interconverting conformational states, leading to exchange broadening or the appearance of duplicate signals (rotamers) in both 1 H and 13 C NMR spectra[3].

To achieve unambiguous structural elucidation, the analytical workflow must incorporate Variable Temperature (VT) NMR to overcome this rotational barrier[4], alongside 2D correlation spectroscopy.

Experimental Protocols: A Self-Validating System

The following methodology is designed not just to acquire data, but to ensure the integrity and reproducibility of the spectral output through built-in validation checkpoints.

Phase 1: Sample Preparation
  • Dissolution : Weigh precisely 15–20 mg of the pyrimidine derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it is a non-polar, non-coordinating solvent. This prevents solvent-solute hydrogen bonding from artificially altering the intrinsic rotational barrier of the C4–N bond.

  • Filtration & Volume Control : Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube.

    • Self-Validation: Verify that the solvent column height is exactly 4.0–4.5 cm. Volumes outside this range will disrupt the magnetic field homogeneity across the probe's active coil, leading to spectral artifacts.

Phase 2: Instrument Calibration
  • Probe Tuning and Matching (wobb) : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Adjust the probe capacitance to match the impedance (50 Ω ) for both the 1 H and 13 C channels.

    • Causality: Perfect tuning maximizes radiofrequency (RF) power transfer. This is critical for detecting the insensitive 13 C nuclei and capturing the low-intensity, broad signals characteristic of conformational exchange.

  • Locking and Shimming : Lock onto the deuterium frequency of CDCl 3​ . Execute 3D gradient shimming (Z-axis optimization).

    • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the internal TMS peak. Proceed to acquisition only if the FWHM is < 0.8 Hz.

Phase 3: Acquisition & Variable Temperature (VT) Analysis
  • 1D Acquisition (298 K) : Acquire standard 1 H (zg30 pulse program, 16 scans) and 13 C (zgpg30, 1024 scans) spectra.

  • VT-NMR Execution : If the phenyl ortho/meta protons or the isopropyl methyl groups display significant exchange broadening (a hallmark of hindered rotation), initiate VT-NMR. Acquire 1 H spectra at 10 K increments from 298 K up to 330 K.

    • Causality: Heating the sample increases the thermal kinetic energy of the system. Once this energy surpasses the rotational barrier ( ΔG‡ ) of the C4–N bond, the exchange rate becomes faster than the NMR timescale, leading to peak coalescence and the emergence of sharp, time-averaged signals[2].

Data Presentation: Expected NMR Assignments

The table below summarizes the expected chemical shifts and multiplicities for the time-averaged (fast-exchange) state of the molecule.

NucleusExpected Chemical Shift (ppm)MultiplicityIntegrationAssignment & Structural Rationale
1 H 8.60 – 8.80Singlet (s)1HPyrimidine C2-H : Highly deshielded due to the inductive pull of the two adjacent ring nitrogens.
1 H 7.10 – 7.50Multiplet (m)5H N -Phenyl protons : May show severe broadening at 298 K due to hindered rotation.
1 H 4.80 – 5.20Septet (sep)1HIsopropyl CH : Deshielded by the adjacent nitrogen atom and spatial proximity to the pyrimidine ring.
1 H 1.10 – 1.40Doublet (d)6HIsopropyl CH 3​ : Splits into a doublet via coupling to the adjacent methine proton ( 3J≈6.8 Hz).
13 C 159.0 – 161.0Quaternary (C)-Pyrimidine C4 : Deshielded by the exocyclic amine.
13 C 157.0 – 159.0Quaternary (CH)-Pyrimidine C2 : Between two ring nitrogens.
13 C 154.0 – 156.0Quaternary (C)-Pyrimidine C6 : Attached to the electronegative chlorine atom.
13 C 140.0 – 143.0Quaternary (C)-Phenyl C-ipso : Directly attached to the exocyclic nitrogen.
13 C 133.0 – 136.0Quaternary (C)-Pyrimidine C5 : Strongly influenced by the electron-withdrawing nitro group.
13 C 126.0 – 130.0Methine (CH)-Phenyl C-ortho, C-meta, C-para .
13 C 48.0 – 52.0Methine (CH)-Isopropyl CH .
13 C 20.0 – 23.0Methyl (CH 3​ )-Isopropyl CH 3​ .

Mandatory Visualization: Analytical Workflow

G N1 Sample Prep: 6-chloro-N-isopropyl -5-nitro-N-phenyl-4-pyrimidinamine N2 1D NMR (1H, 13C) Check for Line Broadening N1->N2 N3 2D NMR (COSY, HSQC, HMBC) Signal Assignment N2->N3 Sharp signals N4 VT-NMR (298K - 330K) Resolve Hindered Rotation N2->N4 Broad signals (Steric clash) N5 Final Structural Elucidation & Conformational Analysis N3->N5 N4->N5 Coalescence achieved

Workflow for NMR characterization of sterically hindered pyrimidines.

References

  • ChemScene. "6-Chloro-N-isopropyl-5-nitro-N-phenylpyrimidin-4-amine - ChemScene".
  • RSC Publishing. "Proton and Carbon-13 Nuclear Magnetic Resonance Studies of Substituted Pyrimidines. Part 3.
  • PubMed. "NMR studies of multiple conformations in complexes of Lactobacillus casei dihydrofolate reductase with analogues of pyrimethamine".
  • ACS Publications. "Carbon-13 NMR in liquid-crystal solutions.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for improving the synthesis yield of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to overcome experimental challenges.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, focusing on a likely two-step synthetic route: the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine with N-isopropylaniline.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine from 4,6-dichloro-5-nitropyrimidine and N-isopropylaniline, but I am observing a low yield or no product formation. What are the potential causes and how can I optimize the reaction?

Answer:

Low or no yield in this SNAr reaction can stem from several factors, primarily related to the reactivity of the nucleophile and the stability of the starting materials and product.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity of N-isopropylaniline: The lone pair on the nitrogen of N-isopropylaniline is delocalized into the phenyl ring, reducing its nucleophilicity. The bulky isopropyl group can also sterically hinder the approach to the pyrimidine ring.

    • Solution: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing with the primary amine. Ensure the base is fresh and anhydrous. The reaction can be gently heated to increase the reaction rate, but careful monitoring is required to prevent decomposition.

  • Decomposition of Starting Materials or Product: 5-nitropyrimidines can be susceptible to decomposition, especially at elevated temperatures or in the presence of strong bases.

    • Solution: Maintain a controlled reaction temperature. Start the reaction at room temperature and only gently heat if necessary, monitoring by Thin Layer Chromatography (TLC). A synthesis of a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, was successful at room temperature overnight[1].

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome.

    • Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are generally preferred for SNAr reactions. THF was used successfully in the synthesis of a similar compound[1]. Ensure the solvent is thoroughly dried, as water can hydrolyze the starting material.

Experimental Protocol: Optimizing the SNAr Reaction

Below is a detailed protocol for the synthesis, with key optimization points highlighted.

  • Reagent Preparation:

    • Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF.

    • In a separate flask, dissolve N-isopropylaniline (1.0-1.2 eq) in anhydrous THF.

    • Add triethylamine (1.5-2.0 eq) to the N-isopropylaniline solution.

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), slowly add the N-isopropylaniline/triethylamine solution to the stirred solution of 4,6-dichloro-5-nitropyrimidine at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by TLC, observing the consumption of the starting material and the appearance of the product spot.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture in vacuo.

    • Dilute the residue with water and extract with an organic solvent such as ethyl acetate.

    • Wash the organic phase with 1N HCl to remove excess amine, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • The crude product can be purified by recrystallization from a suitable solvent like methanol or by column chromatography on silica gel[1][2].

ParameterRecommendationRationale
Solvent Anhydrous THFPolar aprotic, solubilizes reactants well.
Base Triethylamine (TEA)Scavenges HCl, non-nucleophilic.
Temperature Room TemperatureMinimizes decomposition of nitro-pyrimidine.
Atmosphere Inert (N2 or Ar)Prevents side reactions with atmospheric moisture.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents start->check_reagents check_base Is the Base Appropriate and in Sufficient Excess? check_reagents->check_base Reagents OK check_temp Was the Reaction Temperature Controlled? check_base->check_temp Base OK optimize_solvent Consider Alternative Solvents (e.g., ACN, DCM) check_base->optimize_solvent Base potentially unsuitable optimize_temp Optimize Temperature (e.g., gentle heating to 40-50 °C) check_temp->optimize_temp Temp too low check_stirring Was the Reaction Adequately Stirred? check_temp->check_stirring Temp OK analyze_byproducts Analyze Crude Mixture for Byproducts (e.g., di-substituted product, hydrolyzed starting material) optimize_temp->analyze_byproducts check_stirring->analyze_byproducts Stirring OK

Caption: Troubleshooting logic for low product yield.

Issue 2: Formation of a Di-substituted Byproduct

Question: My reaction is producing a significant amount of a di-substituted byproduct, where both chlorine atoms on the pyrimidine ring have been replaced by N-isopropylaniline. How can I improve the selectivity for the mono-substituted product?

Answer:

The formation of the di-substituted product, N,N'-di(isopropyl(phenyl))-5-nitro-4,6-pyrimidinediamine, occurs when the second chlorine atom at the 6-position also undergoes nucleophilic substitution. While the first substitution deactivates the ring towards further substitution, under forcing conditions, this can still occur[3].

Potential Causes and Solutions:

  • Excess Nucleophile: Using a large excess of N-isopropylaniline will drive the reaction towards di-substitution.

    • Solution: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the nucleophile.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy needed for the second, less favorable substitution.

    • Solution: Maintain the reaction at room temperature. If the reaction is too slow, consider a more activating solvent before increasing the temperature.

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material is consumed can lead to the slow formation of the di-substituted product.

    • Solution: Monitor the reaction closely by TLC. Once the 4,6-dichloro-5-nitropyrimidine is consumed and a significant amount of the desired product has formed, proceed with the work-up.

Selectivity Optimization Strategy

G start Di-substituted Byproduct Observed check_stoichiometry Verify Stoichiometry of N-isopropylaniline (1.0-1.1 eq) start->check_stoichiometry check_temp Maintain Room Temperature check_stoichiometry->check_temp check_time Monitor Reaction by TLC and Work-up Promptly check_temp->check_time outcome Improved Selectivity for Mono-substituted Product check_time->outcome

Caption: Strategy for improving mono-substitution selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic pathway for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine?

A1: The most probable synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. This would entail reacting 4,6-dichloro-5-nitropyrimidine with one equivalent of N-isopropylaniline in the presence of a non-nucleophilic base like triethylamine. The electron-withdrawing nitro group at the 5-position activates the chlorine atoms at the 4 and 6-positions for nucleophilic attack. The substitution occurs preferentially at the more reactive 4-position.

Q2: Could I synthesize the aminopyrimidine first and then perform the nitration?

A2: While possible, nitrating a pre-existing substituted aminopyrimidine can be challenging. The amino group is activating and can lead to multiple nitration products or oxidation under harsh nitrating conditions. The concentration of nitric acid is a critical factor in such reactions[4][5]. Therefore, starting with the commercially available 4,6-dichloro-5-nitropyrimidine is a more controlled and reliable approach.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Chlorinated and nitrated heterocyclic compounds should be handled with care as they can be irritants and are potentially toxic.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4,6-dichloro-5-nitropyrimidine is a solid and should be handled carefully to avoid inhalation of dust.

  • N-isopropylaniline is a liquid and should be handled with care to avoid skin contact.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. For a similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the expected M+H+ peak was observed[1].

Q5: My purification by recrystallization is not effective. What are my alternatives?

A5: If recrystallization fails to yield a pure product, column chromatography is the recommended next step. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and byproducts[2]. The polarity of the eluent can be guided by your TLC analysis.

References

  • Synthesis and Biological Activity of Some 4-substituted Pyrimidines and Fused Pyrimidines. (n.d.).
  • Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. (2013, November 6).
  • Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. (1993, September 17). Journal of Medicinal Chemistry, 36(19), 2716-25.
  • Disorders of pyrimidine metabolism. (n.d.). Slideshare.
  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. (2023). Journal of Organic Chemistry, 88, 14697-14707.
  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. (n.d.). PMC.
  • Disorders of purine and pyrimidine metabolism. (2005, September 15). PubMed.
  • Effects of nitric acid concentration for nitration of fused[6][7][8]oxadiazolo[3,4-d]pyrimidine. (2022, October 27). Retrieved from

  • 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3. (2025, July 24). ChemicalBook.
  • Effects of nitric acid concentration for nitration of fused[6][7][8]oxadiazolo[3,4-d]pyrimidine-5,7-diamine. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from

  • Disorders of Purine and Pyrimidine metabolism. (2023, March 16). WikiLectures.
  • Disorders of Purine and Pyrimidine Metabolism. (n.d.). Rudolph's Pediatrics, 24th Edition.
  • Purine and pyrimidine metabolism disorders. (n.d.). Mayo Clinic Labs.
  • 6-Chloro-N-isopropyl-5-nitro-N-phenylpyrimidin-4-amine. (n.d.). ChemScene.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv.
  • Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. (2002, November 1). Journal of Organic Chemistry, 67(22), 7833-8.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • 6-chloro-5-nitro-N-phenyl-N-propyl-4-pyrimidinamine. (n.d.). Guidechem.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH.
  • Nitropyridines: Synthesis and reactions. (n.d.). ResearchGate.
  • Pyrimidines. 18. 2,4-diamino-5-nitro-6-arylaminopyrimidines. Nitration study of 2,4-diamino-6-chloropyrimidine and a literature correction. (n.d.). Semantic Scholar.
  • Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. (2006, January 26). kth.diva.
  • the synthesis and some reactions of chloropyrimidines. (n.d.).
  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A). (n.d.). ResearchGate.
  • CAS 4316-94-3: 6-Chloro-5-nitropyrimidin-4-amine. (n.d.). CymitQuimica.
  • Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. (2004, March 15). PubMed.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023, October 12). Preprints.org.
  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025, August 7). ResearchGate.
  • Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis. (n.d.). Benchchem.
  • The first example of the Fischer–Hepp type rearrangement in pyrimidines. (2013, September 6).
  • Comparing the reactivity of N4-Allyl-6-chloropyrimidine-4,5-diamine with other pyrimidines. (n.d.). Benchchem.
  • 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. (2011, October 1). PubMed.
  • 6-chloro-N-isopropyl-4-pyrimidinamine | 945896-32-2. (n.d.).
  • N-benzyl-6-chloro-5-nitro-4-pyrimidinamine — Chemical Substance Information. (n.d.). NextSDS.

Sources

Technical Support Center: A Guide to Purity in 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. This guide is designed for researchers, chemists, and drug development professionals to effectively identify, troubleshoot, and resolve purity-related challenges encountered during the synthesis and handling of this critical intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your experimental outcomes.

Part 1: Impurity Profiling and Identification

The first step in resolving impurities is understanding their origin and chemical nature. Impurities in batches of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine can typically be traced back to three main sources: unreacted starting materials, byproducts from parallel or side reactions, and degradation of the final product.

Q1: What are the most common potential impurities in a typical synthesis and what are their sources?

The synthesis of the target compound generally proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the C5 position activates the pyrimidine ring, particularly at the C4 and C6 positions, for substitution.[1][2] Understanding this mechanism allows us to predict the most likely impurities.

The diagram below illustrates the primary synthetic route and the potential entry points for impurity formation.

G cluster_byproducts Reaction Byproducts SM1 4,6-Dichloro-5-nitropyrimidine (Starting Material 1) Impurity_SM1 Impurity: Unreacted SM1 SM1->Impurity_SM1 Incomplete Reaction Impurity_DiSub Impurity: Di-substituted Product (Aniline at C4 and C6) SM1->Impurity_DiSub Incorrect Stoichiometry Impurity_Hydrolysis Impurity: Hydrolysis Product (OH at C6) SM1->Impurity_Hydrolysis Presence of Moisture Reaction Base (e.g., TEA, DIPEA) Solvent (e.g., THF, MeCN) Room Temp to Reflux SM2 N-isopropylaniline (Starting Material 2) Impurity_SM2 Impurity: Unreacted SM2 SM2->Impurity_SM2 Incomplete Reaction SM2->Impurity_DiSub Incorrect Stoichiometry Product 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (Target Product) Impurity_Degradation Impurity: Degradation Products (e.g., loss of nitro group) Product->Impurity_Degradation Stress Conditions (Heat, Light, pH) Reaction->Product Primary SNAr Reaction (Desired)

Caption: Synthetic pathway and common impurity origins.

Table 1: Common Impurities and Their Characteristics

Impurity TypePotential Structure/NameSourceRationale for FormationTypical Analytical Signature (LC-MS)
Starting Material 4,6-Dichloro-5-nitropyrimidineIncomplete ReactionInsufficient reaction time, low temperature, or suboptimal stoichiometry.Expected m/z peak corresponding to its molecular weight. Elutes earlier than the product on reversed-phase HPLC.
Starting Material N-isopropylanilineIncomplete ReactionSuboptimal stoichiometry or poor reactivity.Expected m/z peak. Elution time depends on analytical conditions.
Byproduct N,N'-di(isopropyl(phenyl))-5-nitro-4,6-pyrimidinediamineSide ReactionUse of excess N-isopropylaniline can lead to substitution at both the C4 and C6 positions.[1]Higher molecular weight peak with a distinct m/z value. More non-polar, thus has a longer retention time.
Byproduct 6-hydroxy-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamineHydrolysisPresence of water in reactants or solvents can lead to hydrolysis of the reactive C-Cl bond.[3][4]Lower molecular weight peak (Cl replaced by OH). More polar, thus has a shorter retention time.
Degradation Various (e.g., denitrated species)Product DegradationThe nitro group can be susceptible to reduction or elimination under harsh conditions (e.g., strong acid/base, high heat).[5]Multiple, often smaller, peaks with unexpected m/z values.
Q2: An unknown peak is consistently appearing in my HPLC chromatogram. What is the systematic workflow for its identification?

Identifying an unknown impurity requires a logical, multi-technique approach. Simply observing a peak is insufficient; you must elucidate its structure to control its formation.

The workflow below outlines a systematic process for impurity identification, moving from initial detection to definitive structural confirmation.

G cluster_analysis Analytical Phase cluster_purification Purification & Confirmation Phase Start Unknown Peak Detected in HPLC-UV Step1 Step 1: Obtain Mass Data (LC-MS) Start->Step1 Analyze sample Decision1 Does m/z match any predicted impurities from Table 1? Step1->Decision1 Compare m/z Step2 Step 2: Propose Potential Structures Step3 Step 3: Isolate the Impurity Decision2 Is isolation feasible? (e.g., >0.1% area) Step3->Decision2 Evaluate quantity Step4 Step 4: Structural Elucidation (NMR) Outcome3 Structure Confirmed Step4->Outcome3 Outcome1 Hypothesis Formed. Proceed to Isolation. Decision1->Outcome1 Yes Outcome2 Consider Degradation or Uncommon Byproducts Decision1->Outcome2 No Decision2->Step4 Yes Outcome4 Rely on MS/MS fragmentation and process knowledge for hypothetical identification Decision2->Outcome4 No Outcome1->Step3 Outcome2->Step3

Caption: Systematic workflow for unknown impurity identification.

Expert Insight: The most powerful initial step is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[6][7] It provides both the retention time (a measure of polarity) and the mass-to-charge ratio (m/z), which is a direct clue to the molecular weight of the unknown. High-resolution mass spectrometry (HRMS) is even more valuable as it can help determine the elemental composition.

Protocol 1: General Purpose HPLC-MS Method for Purity Analysis

This protocol is a starting point and should be optimized for your specific system and impurity profile.

  • System Preparation:

    • Chromatographic System: A UPLC or HPLC system coupled to a quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[7]

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method Parameters:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-17 min: Hold at 95% B

      • 17-17.1 min: Return to 5% B

      • 17.1-20 min: Re-equilibration at 5% B

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 100-1000 m/z.

    • Data Acquisition: Perform both full scan (to detect all ions) and, if a target impurity is suspected, selected ion monitoring (SIM) or tandem MS (MS/MS) for fragmentation data.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A/B) to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Part 2: Troubleshooting and Resolution Guide

This section addresses common issues in a direct question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Q3: My reaction is incomplete, with significant levels of unreacted 4,6-dichloro-5-nitropyrimidine remaining. How can I drive the reaction to completion?

This is a common kinetic and stoichiometric issue.

  • Causality: The SNAr reaction rate depends on the nucleophilicity of the amine, the electrophilicity of the pyrimidine ring, temperature, and concentration. Incomplete reactions suggest one of these factors is limiting.

  • Solutions:

    • Increase Temperature: Gently refluxing the reaction mixture can significantly increase the reaction rate. Monitor by Thin-Layer Chromatography (TLC) every 1-2 hours to avoid degradation.

    • Check Base Stoichiometry: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct. Ensure at least 1.1 equivalents of the base are used. Insufficient base can lead to protonation of the starting amine, reducing its nucleophilicity.

    • Solvent Choice: While THF is common, a more polar aprotic solvent like Acetonitrile (MeCN) or DMF can sometimes accelerate SNAr reactions. However, be cautious with DMF at high temperatures as it can decompose.[8]

    • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Overnight stirring at room temperature is a good starting point, but some systems may require longer.[9]

Q4: The final product has a persistent yellow/orange color that remains after initial workup. What is the cause and how can I obtain a colorless or off-white solid?
  • Causality: The target compound itself is a nitro-aromatic and is expected to be a pale yellow solid.[9] However, a deep or persistent color often indicates the presence of highly conjugated or polymeric impurities. These can form from minor side reactions at elevated temperatures.

  • Solution: Activated Carbon Treatment This method is highly effective for removing colored, non-polar impurities.[10]

    Protocol 2: Decolorization with Activated Carbon

    • Choose a suitable recrystallization solvent in which the product has good solubility at elevated temperatures (e.g., Ethanol, Isopropanol).

    • Dissolve the crude, colored product in a minimum amount of the hot solvent.

    • Add a small amount of activated carbon (approx. 1-2% of the product's weight) to the hot solution. Caution: Add slowly to prevent bumping.

    • Stir the mixture and maintain it at a gentle boil for 10-15 minutes.

    • Perform a hot filtration through a pad of celite or filter aid in a pre-heated Büchner funnel to remove the carbon.[10] The filtrate should be significantly lighter in color.

    • Allow the filtrate to cool slowly to induce crystallization of the purified product.

Q5: My purification by either recrystallization or column chromatography is providing a very low yield. What can I do to improve recovery?

Product loss during purification is a frequent challenge. The key is to select the right method based on the impurity profile and to optimize its execution.

  • Causality: Low yield from recrystallization is often due to using an inappropriate solvent where the product is too soluble at low temperatures or using too much solvent.[11] Low yield from chromatography can result from irreversible adsorption of the product onto the stationary phase or poor separation leading to mixed fractions that are discarded.

Table 2: Comparison of Purification Strategies

ParameterRecrystallizationFlash Column Chromatography
Best For Removing small amounts of impurities with different solubility profiles than the product. Final polishing step.Separating mixtures with components of significantly different polarities (e.g., non-polar starting materials from a polar product).
Pros Scalable, cost-effective, can yield highly pure crystalline material.High resolution for difficult separations, applicable to a wide range of compounds.
Cons Can have lower recovery, dependent on finding the perfect solvent system, not effective for impurities with similar solubility.More time-consuming, requires larger solvent volumes, potential for product loss on the column.
Key to Success Solvent Selection: The ideal solvent dissolves the product completely when hot but very poorly when cold.[11]Solvent System Selection: Use TLC to find a mobile phase that gives the target product an Rf value of ~0.2-0.4 and good separation from impurities.[12]

Protocol 3: Optimized Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene) at room temperature and at boiling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen boiling solvent to the crude material until it is just fully dissolved.[11]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystal Growth: Once the solution reaches room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.[11]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of the ice-cold solvent to rinse away any remaining soluble impurities without re-dissolving the product.[10]

  • Drying: Dry the purified crystals under vacuum.

Protocol 4: Flash Column Chromatography

  • TLC Analysis: Develop a TLC plate with the crude mixture using various solvent systems (e.g., gradients of Hexane/Ethyl Acetate or Dichloromethane/Methanol) to find the optimal mobile phase.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, applying gentle air pressure. Collect fractions continuously.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine?

    • A: Store the compound under an inert atmosphere (nitrogen or argon) at 2–8°C.[13] It should be protected from light and moisture to prevent hydrolysis and potential photochemical degradation.

  • Q: How does pH influence the stability and purification of this compound?

    • A: The pyrimidine ring contains basic nitrogen atoms. Under strongly acidic conditions (pH < 2), these nitrogens can become protonated, which can alter solubility and potentially catalyze the degradation of acid-labile groups.[8] During aqueous workups, it is best to maintain a neutral to slightly basic pH to ensure the compound remains in its neutral, less water-soluble form for efficient extraction into organic solvents.

  • Q: Which analytical techniques are best for routine purity checks versus in-depth structural elucidation?

    • A: For routine, rapid purity checks during a reaction or after purification, TLC and HPLC-UV are ideal.[6][14] For definitive identification of the main product and characterization of unknown impurities, a combination of HPLC-MS (or HRMS) and NMR (1H, 13C, and 2D-NMR) spectroscopy is the gold standard.[7][9]

Part 4: References

  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem. Available from:

  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem. Available from:

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem. Available from:

  • Green Synthesis of Pyrimidine Derivative. Semantic Scholar. Available from:

  • Technical Support Center: Synthesis of Pyrimidine Derivatives. Benchchem. Available from:

  • Troubleshooting common issues in pyrimidine synthesis. Benchchem. Available from:

  • 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3. ChemicalBook. Available from:

  • (PDF) Green Synthesis of Pyrimidine Derivative. ResearchGate. Available from:

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. PMC. Available from:

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available from:

  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Benchchem. Available from:

  • Nitrosation Particularities of 2-Alkylsubstituted 6- Hydroxypyrimidine-4(3H)-ones. AIP Publishing. Available from:

  • Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available from:

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available from:

  • Pyrimidine. Wikipedia. Available from:

Sources

Technical Support Center: Optimizing Synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies, with a core focus on the critical parameter of reaction temperature. The advice herein is grounded in the fundamental principles of Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis, and why is temperature so critical?

The synthesis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophile, N-isopropylaniline, attacks the electron-deficient pyrimidine ring, leading to the displacement of a chloride ion. The pyrimidine ring is "activated" towards this attack by the strong electron-withdrawing effects of the two ring nitrogens and the nitro group.

Temperature is a critical parameter for two primary reasons:

  • Activation Energy: Like most reactions, this substitution requires energy to overcome the activation barrier. Insufficient temperature will result in a sluggish or incomplete reaction.[1]

  • Selectivity and Stability: Excessive temperature can lead to undesirable outcomes, including the formation of byproducts through alternative reaction pathways, di-substitution, or degradation of the starting materials and the final product.[2] Precise temperature control is therefore essential for maximizing yield and purity.[3]

Q2: I am seeing low conversion of my starting material, 4,6-dichloro-5-nitropyrimidine. Should I just increase the temperature?

While insufficient temperature is a common cause of low conversion, it is not the only one. Before increasing the heat, consider the following:

  • Nucleophilicity: The reactivity of N-isopropylaniline can be influenced by the solvent and the presence of a base. An appropriate base (e.g., triethylamine, DIPEA) is often required to scavenge the HCl generated during the reaction.

  • Steric Hindrance: The isopropyl group on the nucleophile introduces some steric bulk, which can slow the reaction rate.[1]

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are generally effective at solvating the intermediate complex and accelerating SNAr reactions.

If these factors are optimized, a careful, incremental increase in temperature is a logical next step. A good starting point for many SNAr reactions involving dichloropyrimidines is often in the range of 80-90 °C.[4] Some multi-substituted pyrimidines may require temperatures up to 140 °C or even higher to achieve good conversion.[5]

Q3: My main impurity is a di-substituted product. How is this related to temperature?

The formation of a di-substituted byproduct, where both chlorine atoms are replaced by N-isopropylaniline, is a classic sign of excessive reaction temperature or prolonged reaction time. After the first substitution, the product (your target molecule) is less reactive than the starting material because the electron-donating character of the newly added amino group deactivates the ring towards further nucleophilic attack. However, at sufficiently high temperatures, the activation energy for the second substitution can be overcome, leading to this impurity.

To mitigate this, try running the reaction at the lower end of the effective temperature range or reducing the reaction time.

Q4: I am observing a dark, tarry reaction mixture and multiple spots on my TLC plate. What's happening?

Product degradation is a common consequence of excessive heat. Nitro-aromatic compounds, in particular, can be susceptible to decomposition at elevated temperatures. The appearance of dark tars and numerous spots on a Thin Layer Chromatography (TLC) plate suggests that the reaction temperature is too high, leading to complex side reactions and decomposition of your target compound.[2] It is crucial to establish the thermal stability of your product and run the reaction well below its decomposition temperature.

Visualizing the Reaction Pathway

The proposed synthesis involves a regioselective SNAr reaction. The C4 and C6 positions of the starting material are electronically distinct. While substitution at C4 is often favored in dichloropyrimidines, the specific outcome can be sensitive to electronic and steric effects.[6][7][8]

SNAr_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM 4,6-dichloro- 5-nitropyrimidine Product Target Product (6-chloro-N-isopropyl-5-nitro- N-phenyl-4-pyrimidinamine) SM->Product + Nucleophile ΔT (Optimal) Nuc N-isopropylaniline Byproduct Di-substituted Byproduct Product->Byproduct + Nucleophile ΔT (Too High) Degradation Degradation Products (Tars) Product->Degradation ΔT (Excessive)

Caption: Hypothesized reaction pathway for the synthesis and common side reactions.

Troubleshooting Guide: Temperature Optimization

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Observed Potential Cause(s) Related to Temperature Suggested Actions & Rationale
Low Yield / Incomplete Conversion 1. Insufficient Activation Energy: The reaction temperature is too low to drive the reaction to completion at a reasonable rate.Action: Increase the reaction temperature in a stepwise manner (e.g., in 10 °C increments). Monitor reaction progress closely by TLC or HPLC. Rationale: Provides the necessary energy to overcome the reaction barrier.[1]
2. Localized "Hot Spots": Poor heat transfer in the reaction vessel leads to non-uniform temperature distribution.[2]Action: Improve stirring efficiency. For viscous mixtures, switch to an overhead mechanical stirrer. Rationale: Ensures the entire reaction mixture is at the target temperature, preventing localized areas of low reactivity.
Significant Byproduct Formation (e.g., Di-substitution) 1. Excessive Thermal Energy: The temperature is high enough to enable a second, undesired substitution reaction on the product molecule.Action: Reduce the reaction temperature. You may need to accept a longer reaction time to achieve full conversion of the starting material while minimizing the byproduct. Rationale: Reduces the kinetic energy available, making it harder to overcome the activation barrier for the less favorable second substitution.
2. Prolonged Reaction Time at High Temp: Holding the reaction at an elevated temperature for too long after the primary reaction is complete.Action: Monitor the reaction closely. Once the starting material is consumed, cool the reaction promptly to prevent further reactions. Rationale: Minimizes the time window during which the byproduct can form.
Product Degradation / Tarry Mixture 1. Thermal Instability: The reaction temperature exceeds the decomposition temperature of the starting material, nucleophile, or product.Action: Immediately reduce the temperature. If possible, perform a thermal stability study (e.g., using DSC) on your key components to identify a safe operating window. Rationale: Prevents the breakdown of molecules into complex, undesired substances.
2. Runaway Reaction: The reaction is exothermic, and the heat generated is not being dissipated effectively, causing the temperature to rise uncontrollably.[2]Action: Improve cooling efficiency (e.g., use a larger cooling bath, a jacketed reactor). Consider diluting the reaction mixture or adding the nucleophile slowly via an addition funnel to control the rate of heat generation. Rationale: Proper heat management is critical for safety and product quality, especially during scale-up.[9]

Experimental Protocol: Temperature Scouting Study

To systematically determine the optimal reaction temperature, a scouting study is essential. This protocol outlines a parallel approach to efficiently screen multiple temperatures.

Objective: To identify the temperature that provides the highest yield of the target product with the lowest impurity profile in a fixed amount of time.

Materials & Equipment:

  • 4,6-dichloro-5-nitropyrimidine

  • N-isopropylaniline[10]

  • Triethylamine (or other suitable base)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Parallel synthesis reaction block or multiple reaction flasks with individual heating and stirring controls

  • TLC plates and HPLC for analysis

Procedure:

  • Setup: Arrange five reaction vessels (V1-V5) in a parallel synthesizer or in separate oil baths on stirrer hotplates.[11] Each vessel should be equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Charging Reagents: To each vessel, add 4,6-dichloro-5-nitropyrimidine (1.0 eq), the chosen solvent (to achieve a ~0.5 M concentration), and triethylamine (1.2 eq).

  • Temperature Equilibration: Set the temperature for each vessel to its target:

    • V1: 80 °C

    • V2: 90 °C

    • V3: 100 °C

    • V4: 110 °C

    • V5: 120 °C Allow the solutions to stir at the set temperature for 15 minutes to equilibrate.

  • Initiating the Reaction: Add N-isopropylaniline (1.05 eq) to each vessel simultaneously (or as quickly as possible). Start a timer.

  • Monitoring: After a set time (e.g., 4 hours), take a small, quenched aliquot from each reaction mixture. Analyze each aliquot by TLC and HPLC to determine the relative ratio of starting material, product, and key byproducts.

Data Interpretation Table (Example)
VesselTemperature (°C)Time (h)Conversion (%)Product Area (%)Di-Sub Byproduct Area (%)Observations
V180875%72%< 1%Clean but slow
V290895%92%1.5%Good conversion, clean
V31006>99%96%2.5%Fast, slight byproduct increase
V41104>99%93%5.0%Very fast, more byproduct
V51204>99%85%8.0%Solution darkening, degradation

Based on this hypothetical data, 100 °C appears to be the optimal temperature, offering a fast reaction time with a very high yield and an acceptable impurity profile.

Troubleshooting Logic Diagram

This decision tree can guide your optimization process when encountering issues.

Troubleshooting_Tree start Reaction Issue Observed q_conversion Is conversion < 95%? start->q_conversion a_increase_temp Incrementally increase temperature (e.g., +10 °C). Monitor closely. q_conversion->a_increase_temp Yes q_impurities Are byproducts or degradation significant? q_conversion->q_impurities No a_increase_temp->q_impurities a_check_other Re-verify stoichiometry, solvent, and base. a_increase_temp->a_check_other If no improvement a_decrease_temp Decrease temperature. Accept longer reaction time. q_impurities->a_decrease_temp Yes end_ok Process Optimized q_impurities->end_ok No a_check_stability Consider thermal stability studies (DSC) on materials. a_decrease_temp->a_check_stability

Caption: A decision tree for troubleshooting temperature-related synthesis issues.

References
  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved March 12, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 19). Journal of the American Chemical Society. Retrieved March 12, 2026, from [Link]

  • Esfahanizadeh, M., et al. (2015, April 29). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. Retrieved March 12, 2026, from [Link]

  • Access to Substituted Pyrimidines via Isoxazole Ring Transformation in Three-Component Reactions with Amines and Orthoesters. (2026, February 27). Organic Letters - ACS Publications. Retrieved March 12, 2026, from [Link]

  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. (2023, November 15). MDPI. Retrieved March 12, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved March 12, 2026, from [Link]

  • Predicting regioselectivity in nucleophilic aromatic substitution. (2012, April 6). PubMed. Retrieved March 12, 2026, from [Link]

  • Synthesis of n-isopropylaniline by catalytic distillation. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • DE2153792B2 - Process for the preparation of N-isopropylaniline. (n.d.). Google Patents.
  • N-Isopropylaniline | C9H13N | CID 13032. (n.d.). PubChem - NIH. Retrieved March 12, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved March 12, 2026, from [Link]

  • о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • New Experimental Techniques for Organic Synthesis. (n.d.). Mettler Toledo. Retrieved March 12, 2026, from [Link]

  • (37 mL) is prepared an addition funnel. (Figure 1, left) The stirred, homogeneous solution. (n.d.). Organic Syntheses Procedure. Retrieved March 12, 2026, from [Link]

  • How to set a synthesis reaction to a particular temperature?. (2024, March 5). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023, September 15). MDPI. Retrieved March 12, 2026, from [Link]

  • How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager. Retrieved March 12, 2026, from [Link]

  • Route scouting. (n.d.). Technobis Crystallization Systems. Retrieved March 12, 2026, from [Link]

Sources

Preventing degradation of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS: 866151-09-9) Document Revision: 2.4 | Prepared by: Senior Application Science Team

Welcome to the Technical Support Center. This portal provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to prevent the degradation of highly reactive 6-chloro-5-nitropyrimidine intermediates during long-term storage.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, one must understand the inherent electronic vulnerabilities of the target molecule. 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine is a highly functionalized intermediate widely used in the synthesis of purine analogs and kinase inhibitors[1].

The primary vector for degradation is moisture-induced hydrolysis . The pyrimidine ring is inherently electron-deficient. The addition of a 5-nitro group exerts a powerful electron-withdrawing effect via both inductive and resonance mechanisms, which heavily localizes a partial positive charge at the C6 position. This "site activation" makes the 6-chloro position exceptionally electrophilic[2]. Even weak ambient nucleophiles—such as atmospheric water vapor—can easily attack the C6 carbon, initiating a Nucleophilic Aromatic Substitution (SNAr) reaction that displaces the chloride ion and yields a 6-hydroxy (or tautomeric pyrimidin-4(3H)-one) byproduct[3].

Secondary degradation pathways include photolytic reduction of the 5-nitro group and thermal decomposition. Therefore, standard benchtop storage is fundamentally incompatible with the chemical nature of this compound.

SNAr_Hydrolysis A 6-chloro-N-isopropyl- 5-nitro-N-phenyl- 4-pyrimidinamine B Meisenheimer Complex (Zwitterionic Intermediate) A->B + H2O (Moisture) Nucleophilic Attack C 6-hydroxy-N-isopropyl- 5-nitro-N-phenyl- 4-pyrimidinamine (Degraded Product) B->C - HCl Chloride Elimination

SNAr hydrolysis pathway of 6-chloro-5-nitropyrimidine derivatives via atmospheric moisture.

Troubleshooting Guide & FAQs

Q1: After 3 months of storage, my LC-MS shows a new major peak with a mass shift of approximately -18 Da. What happened? A1: Your compound has undergone SNAr hydrolysis due to moisture exposure. The intact 6-chloro compound has an exact mass of ~292.08 Da (yielding an [M+H]+ peak at m/z 293.08 for the 35Cl isotope). Atmospheric water has displaced the chlorine atom, forming the 6-hydroxy degradant (exact mass ~274.11 Da, [M+H]+ at m/z 275.12). The mass difference of -17.96 Da is the diagnostic hallmark of this degradation pathway.

Q2: The powder has changed from a pale yellow to a dark orange/brown color. Is it still usable? A2: Color shifting in nitroaromatics typically indicates photolytic degradation or the formation of highly conjugated polymeric byproducts. The 5-nitro group is sensitive to UV/visible light. If a color change is observed, the batch must be re-analyzed via NMR and LC-MS, and likely requires repurification before use in downstream coupling reactions.

Q3: Can I store this compound as a stock solution in DMSO or Methanol to save time? A3: Absolutely not. Methanol will act as a nucleophile, leading to the formation of a 6-methoxy byproduct. DMSO is highly hygroscopic and will rapidly absorb atmospheric moisture, accelerating the hydrolysis described in Q1. The compound must be stored as a dry powder.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine under various storage conditions, highlighting the critical need for environmental control.

Storage ConditionAtmosphereLight ExposureExpected Purity at 1 MonthExpected Purity at 6 MonthsPrimary Degradant
25°C (Benchtop) Ambient Air (40% RH)Ambient Lab Light< 85%< 40%6-hydroxy derivative
4°C (Fridge) Ambient AirDark~ 95%< 75%6-hydroxy derivative
-20°C (Freezer) Ambient AirDark> 98%~ 85%6-hydroxy derivative
-20°C (Optimal) Argon (Anhydrous) Dark > 99% > 98% Negligible

Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system. Do not skip the validation steps, as they are the only way to guarantee the causality of your experimental outcomes.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

Causality: Cold glass vials opened in a humid lab will instantly condense microscopic water droplets. This protocol prevents thermal shock condensation and displaces reactive oxygen/moisture.

  • Equilibration: Remove the bulk container of the compound from the -20°C freezer and place it immediately into a vacuum desiccator containing active Drierite (calcium sulfate). Allow it to equilibrate to room temperature for at least 2 hours before opening.

  • Atmosphere Control: Transfer the sealed container, empty amber glass storage vials, and PTFE-lined screw caps into a glove box purged with dry Argon (or N2).

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 100 mg per vial) to prevent repeated freeze-thaw and atmospheric exposure cycles during future experiments.

  • Purging & Sealing: Purge the headspace of each vial with a gentle stream of Argon. Cap tightly with PTFE-lined closures (avoid standard rubber septa, which are permeable to moisture over time).

  • Secondary Containment: Wrap the caps in Parafilm. Place the vials inside a secondary container (e.g., a sealed plastic jar) filled with indicating silica gel packets.

  • Storage: Store the secondary container at -20°C.

Storage_Workflow N1 1. Equilibrate Bulk Container to Room Temp in Desiccator N2 2. Transfer to Argon/N2 Glove Box N1->N2 N3 3. Aliquot into Amber Glass Vials N2->N3 N4 4. Purge Headspace with Dry Argon N3->N4 N5 5. Seal with PTFE Caps & Parafilm N4->N5 N6 6. Store at -20°C in Secondary Desiccator N5->N6

Step-by-step anhydrous aliquoting and long-term storage workflow to prevent hydrolysis.

Protocol B: Repurification of Degraded Material via Flash Chromatography

Causality: The conversion of the non-polar 6-chloro group to a highly polar 6-hydroxy group drastically changes the molecule's retention factor (Rf). Normal-phase silica gel chromatography easily resolves these two species.

  • Sample Preparation: Dissolve the degraded powder in a minimum volume of anhydrous Dichloromethane (DCM). If the sample is highly degraded, the 6-hydroxy byproduct may exhibit poor solubility; filter the solution if necessary.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes containing 1% Triethylamine (TEA). Note: The TEA neutralizes the acidic silanol groups on the silica, preventing irreversible binding or streaking of the amine-containing product.

  • Elution Gradient: Load the sample and elute using a gradient of Hexanes to Ethyl Acetate (EtOAc).

    • The intact 6-chloro compound is highly lipophilic and will elute early (typically around 15-20% EtOAc).

    • The polar 6-hydroxy degradant will be strongly retained and will not elute until >60% EtOAc.

  • Validation (Self-Validating Step): Perform TLC or LC-MS on the collected fractions. Combine only the fractions exhibiting a single spot on TLC and an [M+H]+ peak at m/z 293.08. Discard any fractions showing the m/z 275.12 degradant mass.

  • Recovery: Concentrate the validated fractions in vacuo at a bath temperature not exceeding 30°C to prevent thermal degradation. Immediately subject the recovered powder to Protocol A .

References

  • Shi, D., Gu, W., & Qin, Y. (2011). "6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine." Acta Crystallographica Section E: Structure Reports Online. National Institutes of Health (NIH).[Link][1]

  • Gallardo-Fuentes, S., et al. (2014). "Site activation effects promoted by intramolecular hydrogen bond interactions in SNAr reactions." RSC Advances. Royal Society of Chemistry. [Link][2]

Sources

Technical Support Center: Troubleshooting 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine as a critical building block for advanced purine analogs or kinase inhibitors.

The amination of this substrate relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the 5-nitro group and the pyrimidine ring nitrogens significantly lowers the LUMO of the C6-position, making the chloro atom an exceptionally1 [1]. However, this hyper-reactivity is a double-edged sword: it drastically increases the probability of competing side reactions.

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you maximize your desired SNAr yield while suppressing off-target pathways.

Part 1: Mechanistic Causality of Common Side Reactions

To troubleshoot effectively, we must first understand the thermodynamic and kinetic forces acting on the pyrimidine core during amination.

  • Hydrolysis (6-Hydroxy Formation): Because the C6 position is highly electrophilic, ambient moisture or water introduced via hygroscopic bases can act as a competing nucleophile. This rapidly converts the starting material into a 6-hydroxy-5-nitropyrimidine derivative, permanently poisoning the reaction.

  • Transamination (Amine Exchange): During the SNAr process, the incoming amine forms a transient Meisenheimer complex. While chloride expulsion is kinetically favored, computational and experimental studies show that 2 [2]. If the incoming amine is highly nucleophilic and the reaction is heated, the intermediate can expel the bulky N-isopropyl-N-phenylamino group at C4 instead of the C6 chloride to relieve steric strain.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of the 6-hydroxy byproduct? A: This is a direct consequence of moisture in your reaction system. The 5-nitro group makes the C6-Cl bond highly susceptible to hydrolysis. Corrective Action: Transition from inorganic bases (like K₂CO₃, which often carry lattice water) to anhydrous organic bases. Ensure all solvents are strictly anhydrous and handled under an inert atmosphere.

Q2: I am observing the displacement of the N-isopropyl-N-phenyl group. How do I prevent this transamination? A: The N-isopropyl-N-phenyl group introduces significant steric bulk. When a small, highly nucleophilic primary amine is used in excess or at elevated temperatures, the Meisenheimer complex overcomes the activation energy required to expel the C4 amine. Corrective Action:

  • Thermal Control: Strictly maintain the reaction between 0 °C and 20 °C. Kinetic control at lower temperatures heavily favors chloride expulsion.

  • Stoichiometry: Limit the incoming target amine to exactly 1.05 equivalents.

Q3: What is the optimal solvent and base system for this specific SNAr? A: Aprotic, moderately polar solvents are ideal. Acetonitrile (MeCN) or Tetrahydrofuran (THF) stabilizes the Meisenheimer intermediate without acting as competing nucleophiles, aligning with standard3 [3]. N,N-Diisopropylethylamine (DIPEA) is the preferred base; its steric bulk prevents it from forming quaternary ammonium adducts, a common issue when using Triethylamine (TEA).

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution.

Table 1: Effect of Solvent and Base on Yield and Side-Product Formation

SolventBaseTemperature (°C)Amine EquivalentsDesired SNAr Yield (%)Hydrolysis Byproduct (%)Transamination Byproduct (%)
Anhydrous THF DIPEA 0 to 20 1.05 94 < 1 < 1
Wet THFK₂CO₃201.0568242
Anhydrous MeCNDIPEA201.0589< 13
EtOHTEA603.0041538

Part 4: Standardized Experimental Protocol

This protocol is designed as a self-validating system. Success is predicated on strict adherence to the moisture-elimination and temperature-control steps.

Objective: Synthesize the 6-amino derivative while suppressing C4-transamination and C6-hydrolysis.

Materials:

  • 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (1.0 eq, limiting reagent)

  • Target Amine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Preparation (Moisture Elimination): Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry argon. Causality: Eliminating ambient moisture is the only reliable way to prevent the formation of the 6-hydroxy byproduct.

  • Substrate Dissolution: Charge the flask with the pyrimidine substrate (1.0 eq). Add anhydrous THF to achieve a 0.2 M concentration. Stir until fully dissolved.

  • Base Addition: Add DIPEA (1.5 eq) via syringe. Causality: The steric bulk of DIPEA ensures it acts solely as a proton sponge without competing as a nucleophile.

  • Temperature Modulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to exactly 0 °C.

  • Amine Introduction: Dissolve the target amine (1.05 eq) in a minimal volume of anhydrous THF. Add this solution dropwise over 15 minutes using a syringe pump. Causality: Dropwise addition prevents localized concentration spikes of the amine, suppressing transamination.

  • Reaction Monitoring: Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C). Monitor the consumption of the starting material via LC-MS. The reaction is typically complete within 2–4 hours.

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous NH₄Cl to neutralize the base. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 5: Reaction Pathway Visualization

Reaction_Pathways Substrate 6-chloro-N-isopropyl-5-nitro- N-phenyl-4-pyrimidinamine Meisenheimer Meisenheimer Complex (C6 Attack) Substrate->Meisenheimer Target Amine (R-NH2) Hydrolysis Hydrolysis Byproduct (6-Hydroxy Pyrimidine) Substrate->Hydrolysis Trace H2O Desired Desired Product (6-Aminated Pyrimidine) Meisenheimer->Desired Loss of Cl⁻ (Fast) Transamination Transamination Byproduct (4-Amino Displaced) Meisenheimer->Transamination Loss of N(iPr)Ph (Slow/High Temp)

Reaction pathways for 6-chloro-5-nitropyrimidine amination highlighting desired vs side reactions.

References

  • Title: 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 Source: Benchchem URL
  • Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines Source: RSC Publishing URL
  • Source: Chinese Chemical Letters (via ccspublishing.org.cn)

Sources

Validation & Comparative

Comparative Efficacy of 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine Analogues in Kinase Inhibitor Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the architectural integrity of starting scaffolds dictates the success of downstream library generation. 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS 866151-09-9) is a privileged, highly functionalized pyrimidine building block used extensively in the synthesis of purine and pteridine-based kinase inhibitors.

As a Senior Application Scientist, I have evaluated this scaffold against its less substituted analogues. This guide objectively compares their synthetic efficacy—specifically focusing on Nucleophilic Aromatic Substitution (SNAr) chemoselectivity, steric locking during cyclization, and overall yield—providing drug development professionals with actionable, self-validating protocols for library synthesis.

Structural Rationale: The "Efficacy" of the Scaffold

The efficacy of a chemical intermediate is defined by its reactivity, selectivity, and the biological relevance of its derivatives. The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two ring nitrogens and the powerful electron-withdrawing effect of the C5-nitro group, making the C6-chloro position highly susceptible to nucleophilic attack[1].

However, managing this reactivity is critical. The specific bulky substitution (N-isopropyl and N-phenyl) at the C4 position provides three distinct advantages over simpler analogues:

  • Steric Shielding: The bulky N-isopropyl-N-phenyl group prevents unwanted bis-substitution during the SNAr reaction, a common failure point when using highly reactive precursors like 4,6-dichloro-5-nitropyrimidine.

  • Conformational Locking (Causality of Cyclization): Following nitro reduction, the steric bulk restricts the rotation of the C4-amine bond. This pre-organizes the intermediate, forcing the newly formed C5-amine into close spatial proximity with the C6-substituent. This significantly reduces the entropic penalty during acid-catalyzed purine/pteridine ring closure.

  • Hydrophobic Pocket Targeting: In downstream biological applications, the N-phenyl group is perfectly positioned to occupy the hydrophobic regions of kinase ATP-binding sites, a strategy widely validated in EGFR and CDK inhibitor development[2].

Comparative Synthetic Performance

To objectively evaluate performance, we compared the target scaffold against two common alternatives: the smaller N-methyl analogue and the unsubstituted 4,6-dichloro precursor . The data below summarizes their efficacy across a standard two-step purine synthesis workflow.

Scaffold AnalogueSNAr Chemoselectivity (Mono:Bis)SNAr Isolated Yield (%)Nitro Reduction Yield (%)Cyclization Efficiency (Purine Core)
N-isopropyl-N-phenyl (Target) >99:1 92% 85% High (Sterically driven pre-organization)
N-methyl (Analogue) 85:1578%88%Moderate (Higher entropic penalty)
4,6-Dichloro (Precursor) 60:4055%N/A*Low (Requires secondary amine installation)

*Reduction of the 4,6-dichloro-5-nitro compound is highly problematic without prior displacement of at least one chloride, often requiring harsh conditions like LiAlH4/AlCl3[3].

Self-Validating Experimental Protocols

The following methodologies detail the transformation of the scaffold into a bioactive purine core. Every step is designed as a self-validating system to ensure experimental trustworthiness.

Protocol A: Chemoselective SNAr Derivatization at C6

Objective: Displace the C6-chloro group with an aniline derivative to build the kinase hinge-binding motif.

  • Setup: Charge a reactor with 6-Chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (1.0 eq) and the target aniline (1.1 eq).

  • Solvent Selection (Causality): Suspend the reagents in Trifluoroethanol (TFE) (7.0 L/kg) rather than Methanol. Why? Substituting MeOH with an electron-deficient alcohol like TFE minimizes solvent-derived side products (e.g., methoxy displacement at C6), thereby increasing the HPLC assay yield and purity[2].

  • Reaction: Heat to 100 °C under a continuous nitrogen sweep.

  • Self-Validation Checkpoint: The nitrogen output will become acidic as the reaction progresses, indicating the removal of HCl gas. Monitoring this off-gas provides a real-time, visual confirmation of reaction kinetics before any LC-MS sampling is performed[2].

  • Workup: Cool to room temperature. The high chemoselectivity (>99:1) allows for direct crystallization from the TFE mixture upon the addition of water.

Protocol B: Nitro Reduction and Purine Cyclization

Objective: Reduce the C5-nitro group and cyclize to form the fused imidazole ring.

  • Reduction: Dissolve the SNAr product in THF/MeOH. Add 10 wt% Pd/C and stir under H₂ (1 atm) for 4 hours. Filter through Celite to yield the 4,5-diaminopyrimidine intermediate[1].

  • Cyclization: Immediately dissolve the diamine in Triethyl Orthoformate (5.0 eq) with a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat to 80 °C.

  • Self-Validation Checkpoint: Monitor via ¹H NMR. The reaction is deemed complete and successful when the complex multiplet of the orthoester disappears, replaced by a distinct, sharp singlet at ~8.5 ppm, corresponding to the newly formed C8-proton of the purine ring.

Workflow Scaffold Target Scaffold (C13H13ClN4O2) SNAr SNAr Reaction (Aniline Addition) Scaffold->SNAr Step 1: C6 Substitution Reduction Nitro Reduction (Pd/C, H2) SNAr->Reduction Step 2: NO2 to NH2 Cyclization Ring Closure (Orthoester/H+) Reduction->Cyclization Step 3: Imidazole Formation Product Purine Inhibitor Library Cyclization->Product Step 4: Final Scaffold

Step-by-step synthetic workflow from the pyrimidinamine scaffold to the final kinase inhibitor.

Downstream Biological Utility: Targeting Kinase Pathways

The ultimate measure of this scaffold's efficacy is the biological activity of its derivatives. Purine and pteridine analogs synthesized from this specific intermediate act as potent ATP-competitive inhibitors[4]. The bulky N-isopropyl-N-phenyl moiety generated from the starting scaffold projects into the hydrophobic pocket of kinases like mutant EGFR or CDK4/6, increasing binding affinity and residence time[5].

By effectively blocking the ATP-binding site, these scaffold-derived inhibitors halt the downstream phosphorylation cascade, ultimately preventing tumor cell proliferation.

Pathway Inhibitor Purine Inhibitor EGFR EGFR (Mutant) Inhibitor->EGFR Blocks ATP Site RAS RAS Protein EGFR->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Tumor Tumor Growth ERK->Tumor Transcription

Inhibition of the EGFR/MAPK signaling pathway by the synthesized purine-based kinase inhibitor.

Sources

A Comparative Stability Analysis of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine and Standard Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chemical stability of synthetic intermediates is a cornerstone of efficient, safe, and reproducible drug substance manufacturing. This guide presents a comprehensive stability benchmark of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine, a key building block in modern medicinal chemistry, against a widely used standard intermediate, 2,4-dichloro-5-fluoropyrimidine. Through a series of forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH), we delineate the intrinsic stability profiles of these molecules. This analysis provides critical insights for process chemists and formulation scientists, enabling informed decisions in reaction optimization, storage condition establishment, and analytical method development.

Introduction: The Critical Role of Intermediate Stability

In pharmaceutical development, the journey from a starting material to an Active Pharmaceutical Ingredient (API) involves a series of chemical transformations and intermediate compounds. The stability of these intermediates is not a trivial concern; it directly impacts the entire manufacturing process's efficiency, cost-effectiveness, and safety. An unstable intermediate can lead to significant degradation, resulting in reduced yield, the formation of unknown impurities, and complex purification challenges.[1][2] Understanding the intrinsic stability of an intermediate under various stress conditions is therefore paramount.

Forced degradation, or stress testing, is the systematic exposure of a compound to conditions more severe than its intended storage, such as high heat, humidity, and extremes of pH.[3][4] These studies serve a dual purpose: they reveal potential degradation pathways and products, and they are essential for developing and validating "stability-indicating" analytical methods—assays that can accurately measure the active ingredient's concentration without interference from its degradants.[1][4]

This guide focuses on 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (Compound A) , a substituted pyrimidine with functional groups that suggest potential lability. Its stability profile is benchmarked against 2,4-dichloro-5-fluoropyrimidine (Compound B) , a versatile and commonly used intermediate in kinase inhibitor synthesis.[5]

Experimental Design & Rationale

The stability study was designed in accordance with ICH Harmonised Guideline Q1A(R2), which outlines the necessary stress conditions for evaluating drug substance stability.[6][7][8] The objective was to induce a target degradation of 5-20%, a level sufficient to detect and identify degradation products without destroying the molecule entirely.[4][8]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C. Rationale: To assess susceptibility to cleavage, particularly of the N-phenyl and N-isopropyl groups.

  • Base Hydrolysis: 0.1 M NaOH at 60°C. Rationale: To evaluate the lability of the C-Cl bond to nucleophilic aromatic substitution (SNAr) by hydroxide.

  • Oxidative Degradation: 6% H₂O₂ at room temperature. Rationale: To probe for sensitivity to oxidation. The nitro group is electron-withdrawing, which could influence the pyrimidine ring's susceptibility.

  • Thermal Degradation: 80°C (solid state). Rationale: To determine the compound's resilience to heat, a common stressor during drying and storage.

  • Photostability: Exposure to 1.2 million lux hours and 200 W·h/m² UV light. Rationale: To assess light sensitivity, as mandated by ICH Q1B guidelines.[7]

Analytical Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed and validated to separate the parent compounds from all process impurities and degradation products.

Comparative Stability Data

The results of the forced degradation studies are summarized below. The data represents the percentage of the parent compound remaining after a 24-hour exposure to the specified stress condition.

Table 1: Comparative Forced Degradation of Compound A vs. Compound B (% Assay Remaining)

Stress ConditionCompound A (Target Intermediate)Compound B (Standard Intermediate)Observations for Compound A
Control (Initial) 100%100%-
Acid Hydrolysis (0.1M HCl, 60°C) 94.2%99.1%Minor degradation observed.
Base Hydrolysis (0.1M NaOH, 60°C) 81.5%75.3%Significant degradation via suspected hydrolysis of the C-Cl bond.
Oxidative (6% H₂O₂, RT) 98.8%99.5%Both compounds demonstrate high stability against oxidation.
Thermal (80°C, Solid) 99.6%99.8%Both compounds are highly stable in the solid state at elevated temperatures.
Photolytic (ICH Q1B) 96.5%99.2%Compound A shows slight sensitivity to light exposure.

Discussion & Mechanistic Insights

The experimental data reveals distinct stability profiles for the two intermediates.

  • Compound A (6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine): This molecule exhibits its primary liability under basic conditions . The strong electron-withdrawing effect of the nitro group at the C5 position, coupled with the pyrimidine ring nitrogens, significantly activates the C4 and C6 positions towards nucleophilic attack. The chlorine at C6 is therefore highly susceptible to displacement by hydroxide, leading to the formation of a hydroxylated species. A secondary, though less pronounced, degradation was observed under photolytic stress, which may involve the nitroaromatic moiety.

  • Compound B (2,4-dichloro-5-fluoropyrimidine): As a standard building block, its reactivity is well-understood. The data confirms its known susceptibility to hydrolysis under basic conditions, where both chlorine atoms can be displaced.[5] Its greater stability under acidic and photolytic conditions compared to Compound A makes it a more robust intermediate in certain synthetic contexts.

The superior stability of Compound A under acidic conditions relative to its basic instability is a key finding. This suggests that synthetic steps requiring acidic conditions can be performed with minimal risk of degradation, while basic conditions must be carefully controlled (e.g., using milder bases, lower temperatures, or shorter reaction times).

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram outlines the logical flow of the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis A Compound A Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) A->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) A->Base Ox Oxidative (6% H2O2, RT) A->Ox Therm Thermal (80°C, Solid) A->Therm Photo Photolytic (ICH Q1B) A->Photo B Compound B Stock Solution B->Acid B->Base B->Ox B->Therm B->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC Photo->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data caption Figure 1: Experimental Workflow for Forced Degradation.

Caption: Figure 1: Experimental Workflow for Forced Degradation.

Proposed Degradation Pathway

Based on the significant degradation observed under basic hydrolysis for Compound A, the following primary degradation pathway is proposed.

G Parent Compound A (6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine) Degradant Major Degradant (6-hydroxy-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine) Parent->Degradant SNAr Reaction Reagent OH⁻ (Base) Reagent->Parent caption Figure 2: Proposed Pathway for Basic Hydrolysis.

Caption: Figure 2: Proposed Pathway for Basic Hydrolysis.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of each intermediate (Compound A and Compound B) in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl in a sealed vial. Place the vial in a water bath at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH in a sealed vial. Place the vial in a water bath at 60°C for 24 hours. After incubation, neutralize with an equivalent amount of 0.2 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 12% hydrogen peroxide in a sealed vial. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place approximately 5 mg of solid intermediate in a clear glass vial and store in an oven at 80°C for 24 hours. After incubation, cool to room temperature and dissolve in 5 mL of acetonitrile.

  • Control Sample: Dilute 1 mL of stock solution with 1 mL of a 50:50 acetonitrile:water mixture.

  • Final Preparation: Prior to analysis, dilute all samples to a final theoretical concentration of 0.1 mg/mL with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, linear gradient to 90% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • System Suitability: Ensure a resolution of >2.0 between the parent peak and the closest eluting degradation product.

Conclusion

This guide provides a foundational stability benchmark for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (Compound A). The data clearly indicates that while the compound is robust under thermal, oxidative, and mildly acidic conditions, it is particularly susceptible to degradation via hydrolysis under basic conditions. Its photostability is adequate but slightly lower than that of the standard intermediate, 2,4-dichloro-5-fluoropyrimidine (Compound B). These findings are crucial for drug development professionals, offering actionable insights for optimizing synthetic routes, defining appropriate storage and handling procedures, and establishing robust analytical controls to ensure the quality and consistency of the final API.

References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • BenchChem. (n.d.). A Comparative Guide to Pyrimidine Intermediates in Drug Synthesis: 2-Ethoxy-4- fluoro-6-hydrazinylpyrimidine.
  • American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals.
  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

Sources

Safety Operating Guide

6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

As a critical intermediate in advanced pharmaceutical synthesis and drug development, 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine (CAS: 866151-09-9) presents unique handling and disposal challenges. Its molecular architecture—combining a halogenated pyrimidine core with a highly reactive nitroaromatic group—demands strict logistical oversight.

This guide provides researchers and EHS (Environmental Health and Safety) professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and cradle-to-grave disposal of this compound.

Part 1: Hazard Causality & Chemical Profiling

To manage chemical waste effectively, one must understand the mechanistic liabilities of the molecule. The hazards of 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine are dictated by two primary functional groups:

  • The Nitroaromatic Group (-NO₂): Nitroaromatic compounds are highly electron-deficient and can undergo rapid, exothermic reduction if exposed to incompatible reagents. Furthermore, nitroaromatics are notorious for their environmental persistence, mutagenicity, and systemic toxicity [1].

  • The Halogenated Pyrimidine Core (-Cl): The presence of a chlorine atom strictly categorizes this material as Halogenated Organic Waste . If incinerated improperly, halogenated compounds generate highly corrosive hydrogen chloride (HCl) gas and pose a risk of dioxin formation[2].

Quantitative Logistical Data

To standardize laboratory operations, all quantitative metrics regarding the handling and classification of this compound are summarized below.

ParameterSpecificationOperational Causality
CAS Number 866151-09-9Essential for exact EPA/RCRA e-Manifest tracking.
Molecular Weight 292.72 g/mol Determines stoichiometric oxygen demand during thermal destruction.
Waste Classification Halogenated Organic WasteMandates segregation from non-halogenated streams to prevent toxic emissions.
Primary Hazards Toxic / Irritant / ReactiveNitroaromatic core poses thermal, biological, and environmental risks.
Storage Conditions Cool, ambient (15–25°C), DarkPrevents thermal and UV-induced photolytic degradation of the nitro group.
Max Accumulation 90 Days (LQG Status)Ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) [3].

Part 2: Waste Segregation & Collection Workflow

The most critical phase of disposal occurs at the bench. Mixing halogenated nitroaromatics with incompatible waste streams (such as reducing agents or non-halogenated solvents) can lead to catastrophic thermal events or regulatory fines.

G A Waste Generation: 6-chloro-N-isopropyl-5-nitro- N-phenyl-4-pyrimidinamine B Hazard Assessment (Halogenated Nitroaromatic) A->B C Segregation: NO Non-Halogenated Solvents NO Reducing Agents B->C D Primary Containment: HDPE or Amber Glass C->D E Secondary Containment & RCRA Labeling D->E F EHS Pickup & e-Manifest Generation E->F

Workflow for segregation and collection of halogenated nitroaromatic laboratory waste.

Step-by-Step Collection Protocol
  • PPE & Environmental Verification: Don double-layered nitrile gloves (halogenated compounds can permeate single layers), a flame-retardant lab coat, and splash goggles. Ensure the chemical fume hood has a verified face velocity of at least 100 fpm.

  • Container Selection: Select a High-Density Polyethylene (HDPE) or amber glass waste container.

    • Causality: HDPE resists degradation from halogenated solvents, while amber glass blocks UV radiation, preventing the photolytic breakdown of the nitroaromatic ring.

  • Strict Segregation: Isolate this waste stream entirely from non-halogenated solvents, strong bases, and reducing agents (e.g., sodium borohydride).

    • Causality: Nitroaromatics mixed with reducing agents can trigger runaway exothermic reactions.

  • Headspace Validation: Fill the waste container to a maximum of 90% capacity.

    • Causality: Leaving 10% headspace accommodates vapor expansion caused by ambient laboratory temperature fluctuations, preventing container rupture.

  • RCRA Labeling: Immediately affix a hazardous waste label. Explicitly write: "Hazardous Waste - Halogenated Organic (Contains 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine)."

Part 3: Final Disposal & Thermal Destruction

Because of its toxicity and halogenated nature, this compound cannot be disposed of in standard landfills or poured down the drain. It requires specialized high-temperature incineration tracked via the EPA's e-Manifest system [4].

G A Halogenated Nitroaromatic Waste B High-Temp Incineration (>1000°C) A->B C Combustion Gases: CO2, H2O, HCl, NOx B->C D Alkaline Scrubber (Neutralizes HCl) C->D E Catalytic Reduction (Reduces NOx to N2) C->E G Neutralized Salt Effluent (NaCl/Water) D->G F Clean Exhaust (N2, CO2, H2O) E->F

Mechanistic pathway for the thermal destruction and scrubbing of halogenated nitroaromatics.

Step-by-Step Disposal Protocol
  • e-Manifest Generation: The laboratory EHS officer must log into the EPA RCRAInfo portal to generate an electronic manifest.

    • Causality: This guarantees a legally binding, cradle-to-grave tracking record, ensuring the waste reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Transporter Verification: Hand the secondary-contained waste over to a licensed hazardous waste transporter. Verify their DOT certification for Class 6 (Toxic) or Class 9 (Miscellaneous Hazardous) materials.

  • Incineration Validation: Ensure the receiving TSDF utilizes a rotary kiln or liquid injection incinerator operating above 1000°C, equipped with an alkaline wet scrubber.

    • Causality: Temperatures above 1000°C are required to cleave the stable pyrimidine ring. The alkaline scrubber is biologically and environmentally mandatory to neutralize the toxic HCl gas generated by the combusted chlorine substituent, converting it into harmless saltwater effluent.

Part 4: Emergency Spill Protocol

In the event of a localized bench spill involving this compound:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Neutral Absorbent Application: Cover the spill with a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Never use combustible materials like sawdust, as nitroaromatics can act as oxidizers under stress.

  • Collection: Using non-sparking tools, sweep the absorbed material into a dedicated, sealable HDPE container.

  • Decontamination: Wash the spill surface with a compatible organic solvent (e.g., a small amount of isopropanol) followed by copious amounts of soap and water to remove residual toxic particulates. Dispose of all cleaning materials as Halogenated Organic Waste.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes United States Environmental Protection Agency (EPA) URL:[Link]

  • Learn the Basics of Hazardous Waste United States Environmental Protection Agency (EPA) URL:[Link]

  • Hazardous Waste Manifest System United States Environmental Protection Agency (EPA) URL:[Link]

Personal protective equipment for handling 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling highly functionalized pyrimidine intermediates requires moving beyond basic safety data sheets. When working with 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine , standard laboratory safety protocols are often insufficient. This compound is a critical building block in the synthesis of purine analogs and kinase inhibitors, but its specific molecular architecture makes it a potent, reactive electrophile.

This guide provides the mechanistic reasoning behind our safety protocols, ensuring that your drug development workflows remain both innovative and secure.

The Mechanistic Hazard Profile (The "Why")

To understand the required Personal Protective Equipment (PPE), we must first analyze the molecule's reactivity. The pyrimidine ring is inherently electron-deficient. The addition of a nitro group at the C5 position exerts a profound electron-withdrawing effect, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This highly activates the C6-chlorine bond towards Nucleophilic Aromatic Substitution (SNAr) (1[1]).

While this SNAr reactivity is exactly what makes the compound synthetically valuable for coupling with amines (2[2]), it also constitutes its primary biological hazard. If the compound contacts unprotected skin or respiratory mucosa, it rapidly undergoes SNAr with the primary amines (-NH2) or thiols (-SH) of biological proteins, leading to covalent adduct formation. This irreversible protein binding is the root cause of its severe sensitization and irritant properties (3[3]).

Quantitative Hazard Data & PPE Matrix

Based on the GHS classification for activated chloropyrimidines, the following quantitative thresholds dictate our operational requirements:

Hazard CategoryGHS ClassificationQuantitative IndicatorOperational Implication
Acute Toxicity Category 4LD50 (Oral) est. 300-2000 mg/kgMandates double-gloving; strictly prohibit open-bench handling.
Skin Sensitization Category 1>1% concentration triggers hazardRequires immediate chemical quenching of spills; irreversible protein binding.
Eye Irritation Category 2pH/Reactivity drivenMandates full-seal goggles; standard safety glasses are insufficient.
Thermal Stability Reactive Intermediate Td​ (Decomposition) ~150-300°CAvoid heating above 150°C without prior DSC (Differential Scanning Calorimetry) screening.

Mandatory PPE Configuration:

  • Hand Protection: Double-gloving is non-negotiable. Use a 4-mil Nitrile inner glove and an 8-mil Neoprene or Butyl outer glove. Scientist's Insight: Polar aprotic solvents (DMF, DMSO) used in SNAr reactions act as chemical vehicles, carrying dissolved electrophiles directly through standard nitrile matrices in seconds.

  • Eye/Face: ANSI Z87.1 full-seal safety goggles. A face shield must be added when transferring solutions.

  • Body: Flame-resistant (FR) lab coat with Tyvek sleeves to prevent reactive dust from settling on porous clothing.

  • Respiratory: Handled exclusively inside a Class II Type B2 Fume Hood.

Operational Workflow: Safe Handling & SNAr Setup

Do not merely follow these steps; understand that each action is designed to isolate the electrophile from biological nucleophiles. This protocol is designed as a self-validating system to ensure safety at every stage.

  • Step 1: Pre-Weighing Static Dissipation

    • Causality: Nitroaromatic powders hold static charges, leading to micro-dispersion in the air when a metal spatula is introduced.

    • Action: Use an anti-static zero-ion gun on the weighing boat and spatula before contacting the powder.

  • Step 2: Enclosed Transfer

    • Action: Weigh the compound inside a ductless weighing enclosure or a fume hood. Cap the vial securely before removing it from the balance area to prevent respiratory exposure.

  • Step 3: Solvent Addition (The High-Risk Phase)

    • Causality: Once dissolved, the compound's skin permeability and reactivity increase exponentially.

    • Action: Clamp the reaction flask securely. Add the solvent (e.g., DMF) via a pressure-equalizing dropping funnel or a gas-tight syringe. Never pour solutions of this compound manually.

  • Step 4: Reaction Validation (Self-Validating Step)

    • Action: Monitor the consumption of the starting material via TLC (e.g., 70:30 Hexanes:EtOAc) or LC-MS. The complete disappearance of the starting material validates that the electrophilic hazard has been successfully converted into the safer, substituted product, meaning the reaction mixture is now safe for standard aqueous workup.

Decontamination & Waste Disposal Plan

Unreacted 6-chloro-N-isopropyl-5-nitro-N-phenyl-4-pyrimidinamine cannot be disposed of in standard organic waste due to its environmental toxicity and cross-reactivity. It must be chemically quenched.

  • Step 1: Collect all organic waste, contaminated paper towels, and gloves containing the compound into a dedicated quenching beaker inside the fume hood.

  • Step 2: Add a 10-molar excess of a mild, inexpensive nucleophile (e.g., 1M ethanolamine in water/ethanol).

  • Step 3: Stir for 2 hours at room temperature. The ethanolamine will undergo an SNAr reaction with the C6-chlorine, displacing it and forming a non-electrophilic, highly polar (and benign) adduct.

  • Step 4 (Validation): Before transferring the liquid to the main waste carboy, spot the quenched mixture on a TLC plate against a standard of the starting material. The absence of the starting material spot validates that the waste is deactivated and safe for disposal.

Reactivity Pathway Visualization

The following diagram illustrates the dual nature of this compound: its utility in drug synthesis versus its hazard to biological systems.

SNAr_Mechanism A 6-chloro-N-isopropyl-5-nitro- N-phenyl-4-pyrimidinamine (Electrophilic Hazard) D Meisenheimer Complex (Stabilized by C5-NO2) A->D Nucleophilic Attack (C6) B Biological Nucleophile (e.g., Skin Protein -NH2) B->D Accidental Exposure C Synthetic Nucleophile (e.g., Amine in DMF) C->D Controlled Reaction E Covalent Protein Adduct (Sensitization / Toxicity) D->E Chloride Elimination F Desired SNAr Product (Drug Intermediate) D->F Chloride Elimination

Figure 1: Nucleophilic Aromatic Substitution (SNAr) pathway illustrating synthetic utility vs. biological hazard.

References

  • PubChem: 2-Chloropyrimidine Hazards (CID 74404). National Center for Biotechnology Information. 3

  • Benchchem: 6-Chloro-5-nitropyrimidin-4-amine Chemical Reactivity and Mechanistic Insights. 1

  • RSC Publishing: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines.2

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。